4-(Trifluoromethyl)benzamidine hydrochloride dihydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH.2H2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;;;/h1-4H,(H3,12,13);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZRQQZWBYRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660017 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-62-3 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elucidating the Mechanism of Action for Novel Compounds: A Technical Guide Featuring 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate as a Case Study
An in-depth technical guide on the core mechanism of action of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate.
Abstract
In drug discovery and chemical biology, researchers often encounter compounds with intriguing biological activity but an unknown mechanism of action (MoA). This compound is a prime example of such a molecule—commercially available, yet largely uncharacterized in the scientific literature. This guide eschews a traditional monograph on a known MoA. Instead, it provides a comprehensive, field-proven framework for researchers to systematically elucidate the MoA of novel chemical entities, using this compound as a practical case study. We will navigate from initial in silico predictions to robust experimental target identification and validation, offering detailed protocols and the strategic rationale behind each step. This document serves as a roadmap for transforming a bioactive "hit" into a well-understood pharmacological tool or therapeutic lead.
Introduction: The "Orphan" Compound Challenge
The journey from a bioactive compound to a validated drug or chemical probe is fraught with challenges, the most critical of which is identifying its molecular target and elucidating its mechanism of action. Compounds like this compound exist in a scientific gray area; they are structurally defined and available, but their biological function remains a black box. This guide provides the tools and logical framework to illuminate that box. Our central thesis is that a systematic, multi-pronged approach, integrating computational analysis with modern experimental techniques, is the most effective strategy for MoA deconvolution.
The benzamidine scaffold itself offers a tantalizing clue. Benzamidine and its derivatives are well-known "privileged structures" in medicinal chemistry, frequently recognized as inhibitors of serine proteases due to their ability to mimic the guanidinium group of arginine. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, can significantly alter the compound's physicochemical properties, such as its pKa and lipophilicity, potentially refining its target specificity and potency. Our investigation will use this structural hypothesis as a starting point.
Phase I: In Silico and Preliminary Biochemical Assessment
Before embarking on resource-intensive experimental work, a thorough computational and preliminary analysis can provide crucial direction. This initial phase aims to generate testable hypotheses about the compound's potential targets and off-targets.
Structural Similarity and Target Prediction
The first step is to leverage the vast repository of known ligand-target interactions. By comparing the structure of 4-(Trifluoromethyl)benzamidine to databases of bioactive molecules, we can identify known drugs or probes with similar scaffolds and infer potential targets.
Experimental Protocol: Computational Target Prediction
-
Obtain Compound Structure: Secure the 2D or 3D structure file (e.g., SDF or MOL file) for 4-(Trifluoromethyl)benzamidine.
-
Select Prediction Tools: Utilize a variety of web-based servers and software that employ different algorithms for target prediction. Recommended platforms include:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
SuperPred: A web server for predicting the ATC class and targets of a compound.
-
SEA (Similarity Ensemble Approach): Compares a ligand's topological fingerprints against sets of ligands known to bind to specific targets.
-
-
Execute Searches: Submit the compound's structure to the selected platforms.
-
Analyze and Consolidate Results: Compile the predicted target lists from each tool. Look for consensus targets that appear across multiple platforms, as these represent higher-confidence predictions. For 4-(Trifluoromethyl)benzamidine, we would expect to see a high prevalence of serine proteases (e.g., thrombin, trypsin, factor Xa) in the results.
General Cellular Viability and Promiscuity Assays
A critical early experiment is to determine the compound's general effect on cell health. This helps establish a working concentration range for subsequent cell-based assays and flags compounds that are overtly cytotoxic or prone to non-specific effects.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Plating: Seed a relevant cell line (e.g., HeLa or HEK293 for a general screen) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Treat the cells with these concentrations for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically reduced by viable cells to produce a colored formazan product.
-
Absorbance Reading: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity.
Phase II: Target Identification Strategies
With preliminary data in hand, the next phase involves experimentally identifying the specific molecular target(s) of the compound. There are three primary approaches: affinity-based, genetics-based, and expression-based.
Affinity-Based Target Identification (Chemical Proteomics)
This powerful approach uses the compound itself as a "bait" to pull its binding partners out of a complex biological sample, such as a cell lysate.
Workflow: Affinity Chromatography
-
Immobilization: The compound must first be synthesized with a linker arm that allows it to be covalently attached to a solid support (e.g., agarose beads) without occluding its binding interface.
-
Incubation: The immobilized compound (the "affinity matrix") is incubated with a proteome source (e.g., cell lysate). Proteins that bind to the compound will be captured by the beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads. This can be done by:
-
Competitive Elution: Adding a high concentration of the free (non-immobilized) compound to displace the bound proteins. This is the gold standard for identifying specific binders.
-
Denaturing Elution: Using harsh conditions (e.g., high salt, low pH, or SDS-PAGE loading buffer) to release all bound proteins.
-
-
Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).
Diagram: Affinity-Based Target ID Workflow
Caption: Workflow for affinity-based target identification.
Phase III: Target Validation and Mechanistic Characterization
Identifying a candidate target is a major milestone, but it is not the endpoint. The next crucial phase is to validate this interaction and characterize its functional consequences.
Direct Binding Assays
These biophysical techniques confirm a direct physical interaction between the compound and the purified candidate target protein.
| Assay Technique | Principle | Key Outputs | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip; compound flows over. Binding changes the refractive index. | KD (dissociation constant), kon, koff | Real-time, label-free, provides kinetics | Requires specialized equipment, protein immobilization can affect activity |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for thermodynamics, solution-based | Requires large amounts of pure protein, lower throughput |
| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature (Tm) upon ligand binding. | ΔTm (shift in melting temp) | High-throughput, low protein consumption | Indirect measure of binding, buffer-sensitive |
Biochemical Functional Assays: Enzyme Inhibition Kinetics
Given our hypothesis that 4-(Trifluoromethyl)benzamidine is a protease inhibitor, a key validation step is to perform enzyme inhibition assays with purified candidate proteases identified in Phase II.
Experimental Protocol: Serine Protease Inhibition Assay
-
Reagents:
-
Purified target protease (e.g., Thrombin).
-
Substrate: A chromogenic or fluorogenic peptide substrate specific for the protease (e.g., a peptide ending in Arg-pNA for a trypsin-like protease).
-
Assay Buffer: A buffer that maintains optimal enzyme activity (e.g., Tris-HCl with CaCl2).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
IC50 Determination:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add a serial dilution of the inhibitor and incubate for a set period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation (increase in absorbance or fluorescence) over time using a plate reader.
-
Plot the reaction rate against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
-
Mechanism of Inhibition (Michaelis-Menten Kinetics):
-
To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the assay by varying the substrate concentration at several fixed inhibitor concentrations.
-
Measure the initial reaction velocities (V0) for each condition.
-
Generate a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Diagram: Enzyme Inhibition Analysis Workflow
Caption: Workflow for determining enzyme IC50 and mechanism of inhibition.
Conclusion and Future Directions
Elucidating the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and validation. By beginning with computational predictions and progressing through affinity-based target identification and rigorous biophysical and biochemical validation, researchers can build a compelling, evidence-based case for a specific MoA. The hypothetical workflow presented here, centered on the plausible identity of this compound as a serine protease inhibitor, provides a concrete template for such an investigation. The successful deconvolution of a compound's MoA is a critical step in its journey toward becoming a valuable tool for basic research or a foundation for new therapeutic strategies.
A Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate: Properties and Stability for the Research Professional
Introduction
In the landscape of modern drug discovery and chemical biology, intermediates and tool compounds with well-defined properties are indispensable. 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate stands out as a critical building block and a potent inhibitor of serine proteases. The presence of the trifluoromethyl (CF₃) group significantly enhances its metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry for modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2]
This guide provides a comprehensive overview of the essential chemical properties and stability profile of this compound. Understanding these characteristics is paramount for its effective use in experimental design, ensuring both the integrity of the compound and the reproducibility of results. We will delve into its physicochemical properties, stability in solid and solution forms, and best practices for handling and storage, providing researchers with the authoritative information needed for its successful application.
Chemical Identity and Structure
Precise identification is the foundation of sound scientific research. This compound is the hydrated salt form of the parent compound, 4-(Trifluoromethyl)benzamidine. The hydrochloride salt form enhances solubility in aqueous media, while the dihydrate nature indicates the presence of two water molecules within the crystal lattice, which has implications for its molecular weight and handling.
-
IUPAC Name: 4-(trifluoromethyl)benzenecarboximidamide;hydrochloride;dihydrate
-
Synonyms: 4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate
-
CAS Number: 175278-62-3
-
Molecular Formula: C₈H₁₂ClF₃N₂O₂
-
Molecular Weight: 260.64 g/mol
Below is a diagram illustrating the chemical structure of the protonated 4-(Trifluoromethyl)benzamidinium ion, its chloride counter-ion, and the associated water molecules.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various experimental settings, from dissolution to interaction with biological targets. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Physical Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 155 - 158 °C | [3][4] |
| pKa | Not empirically determined; expected to be highly basic (>11) | |
| Solubility (Proxy Data) | Water: ~3-50 mg/mL Ethanol: ~10 mg/mL DMSO: ~25 mg/mL | [5][6] |
Expert Insights:
-
Solubility: The solubility data provided is for the related compound, benzamidine hydrochloride.[5][6] This serves as a valuable starting point for experimental design. The hydrochloride salt form significantly improves aqueous solubility compared to the free base. For biological assays, creating a concentrated stock solution in DMSO followed by dilution in an aqueous buffer is a standard and effective protocol.
Stability Profile and Handling
The stability of a research compound is a critical parameter that can profoundly impact experimental outcomes. This compound has two primary stability concerns: its hygroscopicity in solid form and its susceptibility to hydrolysis in solution.
Solid-State Stability and Hygroscopicity
As a dihydrate, the compound contains bound water, but it is also hygroscopic , meaning it can readily absorb additional moisture from the atmosphere. This can lead to clumping, difficulty in accurate weighing, and potential degradation over time.
Causality and Best Practices: The affinity for water is a common trait for polar, crystalline salts. To maintain the integrity of the solid compound, strict adherence to proper storage and handling protocols is essential.
Experimental Protocol: Handling Hygroscopic Solids
-
Storage: Always store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent like silica gel or anhydrous calcium sulfate.
-
Environment: When weighing or handling the compound, do so in a low-humidity environment if possible. A glove box with a controlled nitrogen or argon atmosphere is ideal but not always necessary for short periods.
-
Minimizing Exposure: Open the primary container only when ready to use. Weigh the required amount quickly and immediately reseal the container tightly.
-
Aliquotting: For frequently used materials, consider aliquotting the bulk supply into smaller, single-use vials to prevent repeated exposure of the entire stock to atmospheric moisture.
Solution Stability and Hydrolysis
The most significant chemical instability of this compound is the hydrolysis of the amidinium group in aqueous solutions. This reaction converts the active benzamidine derivative into the inactive 4-(trifluoromethyl)benzamide.
Mechanism and pH Dependence: Research on benzamidinium compounds demonstrates that they undergo hydrolysis at room temperature, particularly in neutral to basic aqueous solutions.[3][7][8] The reaction is initiated by the attack of a hydroxide ion (HO⁻) on the carbon atom of the amidine group.[7]
The rate of this hydrolysis is highly pH-dependent :
-
Acidic pH: The compound is most stable at acidic pH due to the low concentration of hydroxide ions.
-
Neutral to Basic pH: As the pH increases, the concentration of hydroxide ions rises, accelerating the rate of hydrolysis.[7] For unsubstituted benzamidinium, the half-life is approximately 300 days at pH 9, but this shortens dramatically to 6 days at pH 11 and just 15 hours at pH 13.[3][7][9]
Trustworthiness Through Self-Validation: The "Prepare Fresh" Mandate Given this inherent instability, it is imperative that all aqueous stock solutions and working solutions be prepared fresh daily . Storing aqueous solutions, even when frozen, is not recommended as the degradation process can still occur.[5] Adhering to this protocol is a self-validating system; it eliminates solution age as a variable, ensuring that the concentration and activity of the compound are consistent and reliable for every experiment.
Experimental Protocol: Solution Preparation
-
Solvent Choice: For a concentrated stock, dissolve the compound in anhydrous DMSO. DMSO is less prone to causing hydrolysis compared to water.
-
Working Solution: Prepare the final working solution immediately before use by diluting the DMSO stock into the desired aqueous buffer (e.g., PBS, Tris).
-
pH Consideration: If the experimental conditions allow, use a buffer with a pH below 8.0 to slow the rate of hydrolysis during the experiment.
-
Disposal: Discard any unused working solution at the end of the day. Do not store and reuse aqueous solutions.
Applications in Research
The primary application of 4-(Trifluoromethyl)benzamidine is as a reversible, competitive inhibitor of serine proteases , particularly those with trypsin-like activity.[1] These enzymes are characterized by a catalytic triad and a specificity pocket that accommodates basic amino acid residues like arginine and lysine.
The benzamidinium group mimics the guanidinium group of arginine, allowing it to bind effectively in the S1 pocket of these enzymes. The trifluoromethyl group enhances binding affinity and improves the compound's overall pharmacological properties. Its utility spans various research areas, including:
-
Enzyme Kinetics: Studying the mechanism and function of specific trypsin-like proteases.
-
Drug Development: Serving as a scaffold or lead compound for developing therapeutics targeting proteases involved in cancer, inflammation, or viral entry.[1][2]
-
Protease Inhibition: Used in protein purification and cell lysis buffers (as part of a protease inhibitor cocktail) to prevent the degradation of target proteins.
Conclusion
This compound is a powerful tool for researchers, but its efficacy is intrinsically linked to its proper handling and an awareness of its stability limitations. Its hygroscopic nature demands careful storage in a dry environment, while its susceptibility to pH-dependent hydrolysis in aqueous media makes the daily preparation of fresh solutions a non-negotiable protocol. By adhering to the guidelines outlined in this document, scientists can ensure the chemical integrity of this important reagent, leading to more accurate, reproducible, and reliable experimental outcomes.
References
- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 2. 4-Fluoro-2-trifluoromethyl-benzamidine | C8H6F4N2 | CID 53404307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzamidine hydrochloride CAS#: 1670-14-0 [m.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. chemrxiv.org [chemrxiv.org]
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate CAS number and molecular weight
An In-depth Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate
This guide provides a comprehensive technical overview of this compound, a crucial molecule in the landscape of enzyme inhibition and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, mechanism of action, synthesis, and practical applications, with a focus on scientific integrity and field-proven insights.
Core Compound Identification and Physicochemical Properties
4-(Trifluoromethyl)benzamidine and its salts are potent inhibitors of serine proteases. The hydrochloride dihydrate form is a specific variant used in research. It is critical to distinguish between the different forms of this compound, as their CAS numbers and molecular weights differ.
The anhydrous hydrochloride salt is commonly referenced with CAS number 38980-96-0 and a molecular weight of 224.61 g/mol .[1] However, the dihydrate form is specifically identified by CAS Number 175278-62-3 .[2][3]
The molecular formula for the dihydrate is C₈H₇F₃N₂·HCl·2H₂O. Based on this, the calculated molecular weight is 260.64 g/mol . It is important to note a discrepancy in some commercial listings, which cite a molecular weight of 330.20 g/mol for the dihydrate.[2] Researchers should rely on the molecular formula for the most accurate molecular weight calculation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 4-(Trifluoromethyl)benzene-1-carboximidamide hydrochloride dihydrate | [3] |
| CAS Number | 175278-62-3 | [2][3] |
| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [2] |
| Molecular Weight | 260.64 g/mol (Calculated) | |
| Appearance | White to almost white powder or crystalline solid | |
| Melting Point | 155 °C (for dihydrate)[2], 167 °C (for hydrochloride) | [2] |
| Purity | Typically >98.0% (HPLC) | |
| Key Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
The Scientific Rationale: Mechanism of Action as a Serine Protease Inhibitor
The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases.[4] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in physiological processes ranging from digestion to blood coagulation. Their dysregulation is implicated in numerous diseases.
The inhibitory action of 4-(Trifluoromethyl)benzamidine stems from its structural mimicry of the natural substrate, arginine. The positively charged amidinium group, C(=NH)NH₂, interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like proteases. This high-affinity binding event blocks the active site, preventing the enzyme from processing its native substrates.
The inclusion of the trifluoromethyl (-CF₃) group at the para-position of the benzene ring is a strategic chemical modification. This strongly electron-withdrawing group enhances the compound's properties in several ways:
-
Increased Potency: The -CF₃ group can influence the electronic distribution of the molecule, potentially strengthening the interaction with the active site.
-
Enhanced Lipophilicity: This modification increases the molecule's ability to cross cellular membranes.[5]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation by cytochrome P450 enzymes.[5][6]
This combination of a potent binding motif (benzamidine) and a stability-enhancing group (-CF₃) makes it a valuable tool for biochemical research and a promising scaffold for drug development.[5]
References
- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzamidine hydrochloride is a pivotal building block in medicinal chemistry and drug discovery. Its utility stems from the presence of the trifluoromethyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The amidine functional group is a common feature in pharmacologically active compounds, known for its ability to participate in hydrogen bonding and salt bridge formation with biological macromolecules. The dihydrate form is often encountered in solid-state preparations, and its characterization is crucial for quality control and understanding its physicochemical properties.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(trifluoromethyl)benzamidine hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections detail not just the expected spectral features but also the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(trifluoromethyl)benzamidine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is critical. It readily dissolves the hydrochloride salt and its residual proton signal (around 2.50 ppm) can be used as a secondary chemical shift reference. The presence of exchangeable protons (from the amidinium group and water of hydration) will often lead to broad signals in the ¹H NMR spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H2, H6) | ~7.9-8.1 | Doublet | 2H |
| Aromatic (H3, H5) | ~7.7-7.9 | Doublet | 2H |
| Amidinium (-NH₂) | ~9.0-9.5 | Broad Singlet | 4H (includes exchangeable protons) |
| Water (H₂O) | ~3.3 | Broad Singlet | 4H |
Interpretation:
-
Aromatic Region: The para-substitution pattern of the benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing trifluoromethyl group (H3, H5) are expected to be downfield from the protons ortho to the amidinium group (H2, H6).
-
Amidinium Protons: Due to proton exchange and quadrupolar relaxation from the nitrogen atoms, the amidinium protons typically appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and the solvent used.
-
Water of Hydration: The protons of the two water molecules in the dihydrate will also be present, likely as a broad singlet. The integration of this peak relative to the aromatic protons can confirm the hydration state.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | | :--- | :--- | :--- | :--- | | Amidinium (C=N) | ~165 | Singlet | | Aromatic (C1) | ~135 | Singlet | | Aromatic (C4) | ~132 | Quartet | | Aromatic (C2, C6) | ~129 | Singlet | | Aromatic (C3, C5) | ~126 | Quartet | | Trifluoromethyl (-CF₃) | ~124 | Quartet |
Interpretation:
-
¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectrum is the observation of through-bond coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group. This results in the splitting of the signals for C4, C3/C5, and the CF₃ carbon into quartets. The magnitude of these coupling constants (J_CF) provides valuable structural information. For instance, the one-bond coupling (¹J_CF) for the CF₃ carbon is typically large (~272 Hz).[1]
-
Quaternary Carbons: The signals for the amidinium carbon (C=N), the carbon attached to the amidinium group (C1), and the carbon bearing the trifluoromethyl group (C4) will appear as singlets (or a quartet for C4) with no attached protons in a proton-decoupled spectrum.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Trifluoromethyl (-CF₃) | ~ -63 | Singlet |
Interpretation:
-
Chemical Shift: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the aromatic ring. For a 4-(trifluoromethyl)phenyl group, a chemical shift of around -63 ppm relative to CFCl₃ is expected.[1]
-
Singlet Multiplicity: As there are no neighboring fluorine or hydrogen atoms within three bonds to couple with, the ¹⁹F NMR spectrum will show a single, sharp peak.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Experimental Protocol: Solid-State IR Spectroscopy (ATR)
Caption: Workflow for acquiring a solid-state IR spectrum using an ATR accessory.
Expert Insight: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation. It is important to collect a background spectrum immediately before the sample spectrum to minimize interference from atmospheric water and carbon dioxide.
Interpretation of Key Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 (broad) | N-H stretch, O-H stretch | Amidinium (-NH₂), Water (H₂O) |
| 1680-1640 | C=N stretch | Amidinium (C=N) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1350-1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |
Interpretation:
-
N-H and O-H Stretching: The presence of the amidinium group and water of hydration will result in a broad absorption band in the high-frequency region of the spectrum.
-
C=N Stretching: The carbon-nitrogen double bond of the amidinium group gives rise to a characteristic absorption in the region of 1680-1640 cm⁻¹.
-
C-F Stretching: The most intense bands in the spectrum are typically due to the C-F stretching vibrations of the trifluoromethyl group, which appear in the 1350-1100 cm⁻¹ range. The exact positions and shapes of these bands are highly characteristic of the CF₃ group.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
Experimental Protocol: Electrospray Ionization (ESI)
Caption: General workflow for acquiring a mass spectrum using ESI.
Expert Insight: Electrospray ionization is a soft ionization technique well-suited for polar and ionic compounds like 4-(trifluoromethyl)benzamidine hydrochloride. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.
Predicted Mass Spectrum
-
Molecular Ion: The free base of 4-(trifluoromethyl)benzamidine has a molecular weight of 188.15 g/mol . In ESI-MS, the protonated molecule, [C₈H₇F₃N₂ + H]⁺, will be observed at m/z 189.07.
-
High-Resolution MS: Accurate mass measurement can confirm the elemental composition. The calculated exact mass for [C₈H₈F₃N₂]⁺ is 189.0688.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for related benzamides include the loss of ammonia or the cleavage of the amidine group.[2]
Conclusion
The comprehensive spectroscopic analysis of 4-(trifluoromethyl)benzamidine hydrochloride dihydrate, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides unambiguous confirmation of its chemical structure. The data presented in this guide, including expected chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios, serve as a valuable reference for researchers in the fields of medicinal chemistry, drug development, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and quality control of this important chemical entity.
References
An In-depth Technical Guide to the Potential Biological Targets of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a synthetic small molecule that belongs to the class of benzamidine derivatives. These compounds are recognized as potent, competitive, and reversible inhibitors of serine proteases. This technical guide provides a comprehensive overview of the known and potential biological targets of 4-(Trifluoromethyl)benzamidine, with a primary focus on its role as a serine protease inhibitor. We will delve into its mechanism of action, explore its interactions with key enzymes such as urokinase-type plasminogen activator (uPA), thrombin, and trypsin, and discuss the downstream signaling pathways affected by its inhibitory activity. Furthermore, this guide will provide detailed experimental protocols for assessing its enzymatic inhibition and will touch upon its application as a synthetic intermediate in the development of other therapeutic agents.
Introduction: The Chemical and Pharmacological Profile of this compound
4-(Trifluoromethyl)benzamidine is a benzamidine derivative characterized by the presence of a trifluoromethyl group at the para position of the benzene ring. This substitution can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic nature, which in turn can affect its biological activity. The compound is typically available as a hydrochloride salt in its dihydrate form, which enhances its stability and solubility in aqueous solutions for experimental use.
The core chemical structure of benzamidine mimics the side chains of arginine and lysine, allowing it to act as a competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to these basic amino acid residues. The positively charged amidinium group at physiological pH is crucial for its interaction with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of these enzymes.
Mechanism of Action: A Competitive Inhibitor of Serine Proteases
The primary mechanism of action of 4-(Trifluoromethyl)benzamidine is the competitive and reversible inhibition of serine proteases.[1] This inhibition occurs through the binding of the benzamidine moiety to the active site of the enzyme, specifically within the S1 substrate-binding pocket.
Structural Basis of Inhibition:
The interaction between benzamidine derivatives and the S1 pocket of serine proteases is well-characterized by X-ray crystallography studies.[2][3] The key interactions include:
-
Electrostatic Interaction: The cationic amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket.
-
Hydrophobic Interactions: The benzene ring of the inhibitor engages in hydrophobic interactions with the side chains of amino acid residues lining the S1 pocket. The trifluoromethyl group at the para-position is expected to enhance these hydrophobic interactions.
This binding of 4-(Trifluoromethyl)benzamidine to the active site physically blocks the entry of the natural substrate, thereby preventing the catalytic activity of the enzyme. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and its potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Primary Biological Targets and Their Associated Signaling Pathways
The primary biological targets of 4-(Trifluoromethyl)benzamidine are a range of trypsin-like serine proteases that play critical roles in various physiological and pathological processes.
Urokinase-Type Plasminogen Activator (uPA)
Urokinase-type plasminogen activator (uPA) is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[4] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is a key regulator of extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[4] Elevated levels of uPA are strongly associated with tumor invasion and metastasis in several types of cancer.[3]
Signaling Pathway:
The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity, leading to the generation of plasmin.[5] Plasmin, a broad-spectrum protease, can directly degrade components of the ECM, such as fibronectin and laminin.[6] It can also activate matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[7] The uPA/uPAR complex can also interact with other cell surface receptors, such as integrins and G protein-coupled receptors, to initiate intracellular signaling cascades that promote cell migration, proliferation, and survival.[5][8]
By inhibiting uPA, 4-(Trifluoromethyl)benzamidine can block the activation of plasminogen and subsequently inhibit ECM degradation and cell invasion, making it a valuable tool for studying the role of uPA in cancer biology.
Thrombin
Thrombin is a key serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot.[9] Beyond its role in hemostasis, thrombin is also a potent activator of cellular signaling through the protease-activated receptors (PARs), particularly PAR1, PAR3, and PAR4.[10] Thrombin signaling is implicated in inflammation, wound healing, and cancer progression.[9][10]
Signaling Pathway:
Thrombin cleaves the N-terminal domain of PARs, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[11] This activation triggers G-protein-coupled signaling cascades, leading to various cellular responses, including platelet activation, endothelial cell activation, and smooth muscle cell proliferation.[9][12]
Inhibition of thrombin by 4-(Trifluoromethyl)benzamidine can interfere with both blood coagulation and PAR-mediated signaling, making it a useful probe for studying the multifaceted roles of thrombin.
Trypsin
Trypsin is a well-known digestive serine protease produced in the pancreas. It plays a crucial role in the digestion of proteins in the small intestine. In addition to its digestive function, trypsin can also act as a signaling molecule by activating PAR2.[13] Dysregulation of trypsin activity is associated with pancreatitis and has been implicated in cancer pain.[14]
Signaling Pathway:
Similar to thrombin's action on other PARs, trypsin cleaves and activates PAR2, initiating intracellular signaling cascades that can lead to inflammatory responses and nociceptive sensitization.[13][14] The trypsin-PAR2 signaling pathway can involve the activation of mitogen-activated protein kinase (MAPK) and other kinases.[13]
4-(Trifluoromethyl)benzamidine, as a potent trypsin inhibitor, can be used to study the physiological and pathological roles of trypsin-mediated signaling.
Plasmin
As the downstream effector of uPA and tissue-type plasminogen activator (tPA), plasmin is a broad-spectrum serine protease. Its primary role is in fibrinolysis, the breakdown of blood clots. However, it is also heavily involved in ECM degradation, both directly and indirectly through the activation of MMPs.[6][7]
By inhibiting the upstream activator uPA, 4-(Trifluoromethyl)benzamidine indirectly inhibits plasmin generation. It is also plausible that it could directly inhibit plasmin, as both are trypsin-like serine proteases.
Quantitative Analysis of Inhibitory Potency
| Target Enzyme | Inhibitor | Ki Value (µM) | IC50 Value (µM) | Reference |
| Trypsin | Benzamidine | 19 | - | [15] |
| Thrombin | Benzamidine | 220 | - | [16] |
| Plasmin | Benzamidine | 350 | - | [16] |
| uPA | 4-Aminobenzamidine | 82 | - | [17] |
Note: The Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration, pH, and temperature. The value for uPA is for 4-aminobenzamidine, a closely related derivative.
Experimental Protocols for Assessing Inhibitory Activity
Urokinase Inhibition Assay (Chromogenic)
This protocol describes a general method for determining the inhibitory activity of 4-(Trifluoromethyl)benzamidine against human urokinase using a chromogenic substrate.
Materials:
-
Human urokinase (low nM range)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
This compound (test inhibitor)
-
Known uPA inhibitor (e.g., amiloride) as a positive control
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of 4-(Trifluoromethyl)benzamidine in DMSO and create a serial dilution series.
-
In a 96-well plate, add the different concentrations of the test inhibitor to the wells. Include a control with no inhibitor (DMSO vehicle).
-
Add a defined amount of human uPA to each well.
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Trypsin Inhibition Assay (Spectrophotometric)
This protocol outlines a method for assessing the inhibition of bovine trypsin using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Bovine trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6
-
This compound (test inhibitor)
-
1 mM HCl
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare a stock solution of trypsin in cold 1 mM HCl.
-
Prepare a stock solution of the test inhibitor in the assay buffer.
-
Prepare the BAEE substrate solution in the assay buffer.
-
In a cuvette, mix the assay buffer, the trypsin solution, and the test inhibitor at various concentrations. Include a control without the inhibitor.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the BAEE substrate solution.
-
Immediately record the increase in absorbance at 253 nm for approximately 5 minutes. The rate of change in absorbance is proportional to the trypsin activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the mode of inhibition and the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).
Role as a Synthetic Intermediate
Beyond its direct biological activities, 4-(Trifluoromethyl)benzamidine serves as a crucial synthetic intermediate in the pharmaceutical industry. Notably, it is used in the synthesis of more complex molecules, including certain Poly(ADP-ribose) polymerase (PARP) inhibitors.[18][19] It is important to clarify that based on the current scientific literature, 4-(Trifluoromethyl)benzamidine itself is not a direct PARP inhibitor. Instead, its chemical structure provides a scaffold for the elaboration into final drug products that target PARP enzymes.
Conclusion
This compound is a valuable research tool for studying the roles of serine proteases in various biological processes. Its primary mechanism of action is the competitive and reversible inhibition of trypsin-like serine proteases, including uPA, thrombin, and trypsin. By targeting these enzymes, it can modulate key signaling pathways involved in cancer progression, coagulation, and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to investigate the inhibitory properties of this compound. While it is also a key intermediate in the synthesis of other drugs, its direct effects on serine proteases warrant further investigation to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of plasmin and gelatinase in extracellular matrix degradation by cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Surface Remodeling by Plasmin: A New Function for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The roles of thrombin and protease-activated receptors in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeting the Urokinase-Type Plasminogen Activator Receptor (uPAR) in Human Diseases With a View to Non-invasive Imaging and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 19. researchgate.net [researchgate.net]
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in vitro enzyme inhibition studies
An In-Depth Technical Guide to the In Vitro Enzyme Inhibition of 4-(Trifluoromethyl)benzamidine: A Focus on Serine Proteases
Introduction
Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. A well-established class of inhibitors for these enzymes is the benzamidine scaffold.[1][2] These small molecules act as competitive inhibitors, mimicking the side chains of arginine or lysine to interact with the specificity pocket (S1) of trypsin-like serine proteases.[2]
This guide focuses on a specific derivative, 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate , a compound of interest for its potential as a research tool and a building block in drug discovery. The inclusion of a trifluoromethyl (CF₃) group—a common bioisostere for a methyl group—can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its binding affinity and cellular activity.[3]
As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the in vitro characterization of this inhibitor. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach. This guide will use bovine trypsin as a model enzyme to detail the complete workflow, from initial IC₅₀ determination to the elucidation of the inhibition constant (Kᵢ) and the mechanism of action (MOA).
Section 1: Foundational Concepts in Enzyme Inhibition
A rigorous analysis of an inhibitor requires a firm grasp of fundamental kinetic principles. The inhibitory potency of a compound is not a single number but is defined by several key parameters.
-
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[4] While widely used for initial screening and ranking of compounds, it is crucial to recognize that the IC₅₀ value is highly dependent on the concentrations of the enzyme and, most importantly, the substrate.[5][6] Therefore, comparing IC₅₀ values between different experiments or labs can be misleading unless conditions are identical.[5]
-
Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the enzyme-inhibitor (EI) complex. It represents the intrinsic binding affinity between the inhibitor and the enzyme.[4] Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of substrate concentration, making it the gold standard for quantifying and comparing inhibitor potency.[5][6] For a competitive inhibitor, the relationship between these two parameters is defined by the Cheng-Prusoff equation :[5][7]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis constant for the substrate.
-
Mechanism of Action (MOA): Reversible inhibitors are primarily classified by their mechanism of binding to the enzyme. Elucidating the MOA is critical for understanding how the inhibitor functions and for guiding structure-activity relationship (SAR) studies.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This increases the apparent Kₘ (Kₘ,app) but does not change the maximum velocity (Vₘₐₓ). Benzamidines are classic competitive inhibitors of trypsin.[2][8]
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex at an allosteric site. This reduces the Vₘₐₓ but does not affect the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the ES complex. This mechanism reduces both Vₘₐₓ and Kₘ.
-
These mechanisms can be readily distinguished using double reciprocal plots, such as the Lineweaver-Burk plot.
Caption: Mechanisms of Competitive and Non-competitive Inhibition.
Section 2: Physicochemical Properties and Reagent Preparation
Accurate and reproducible results begin with the proper handling and preparation of the inhibitor.
Physicochemical Data
The compound is the hydrochloride salt dihydrate form of 4-(Trifluoromethyl)benzamidine. It is essential to use the correct molecular weight that accounts for the salt and water molecules for accurate concentration calculations.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 175278-62-3 | [9] |
| Molecular Formula | C₈H₇F₃N₂ · HCl · 2H₂O | Derived |
| Molecular Weight | 260.64 g/mol | Derived |
| Appearance | White to off-white solid | [10] |
| Solubility | Soluble in water | [2] |
Note: The anhydrous hydrochloride salt (CAS 38980-96-0) has a molecular weight of 224.61 g/mol .[10][11] Always verify the specific form of the compound from the supplier certificate of analysis.
Protocol: Preparation of Inhibitor Stock and Working Solutions
Causality: Preparing a high-concentration, validated stock solution in a suitable solvent is critical to minimize errors from weighing small quantities and to avoid solubility issues. Serial dilutions are then used to generate the range of concentrations needed for the assay, ensuring consistency and accuracy across the dose-response curve.
Methodology:
-
Calculate Mass for Stock Solution: To prepare a 10 mM stock solution (100 µL volume), you would need:
-
Mass = 10 mmol/L * 0.0001 L * 260.64 g/mol = 0.00026064 g = 0.26 mg.
-
Expert Insight: Weighing such a small mass accurately is difficult. It is best practice to prepare a larger volume (e.g., 1-5 mL) to increase the required mass (e.g., 2.6 mg for 1 mL).
-
-
Weighing and Dissolution:
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
Transfer the solid to an appropriate microcentrifuge tube or vial.
-
Add the calculated volume of high-purity water (or assay buffer) to achieve the target stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Visually inspect for any particulates.
-
-
Serial Dilutions:
-
Perform serial dilutions from the 10 mM stock to create working solutions. For an IC₅₀ determination, a 10-point, 3-fold dilution series is common.
-
For example, dilute the 10 mM stock to 1 mM, then perform serial dilutions from the 1 mM solution in the assay buffer. This prevents the transfer of high concentrations of the stock solvent (if different from the assay buffer) into the final reaction.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of the compound in solution should be validated if stored for extended periods.
-
Section 3: Experimental Workflow for IC₅₀ Determination
The following workflow provides a robust method for determining the IC₅₀ value of 4-(Trifluoromethyl)benzamidine against trypsin.
Caption: Standard workflow for in vitro IC₅₀ determination.
Protocol 3.1: Trypsin Inhibition Assay Using a Chromogenic Substrate
Principle: This assay utilizes the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA). Trypsin cleaves the amide bond after the arginine residue, releasing the yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at ~405 nm, is directly proportional to the trypsin activity.
Materials & Reagents:
-
Inhibitor: this compound solutions (prepared as in Sec 2.2).
-
Enzyme: Bovine pancreatic trypsin (e.g., TPCK-treated to inactivate chymotrypsin). Prepare a stock solution in 1 mM HCl to maintain stability and dilute to the final working concentration in assay buffer just before use.
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA). Prepare a concentrated stock (e.g., 100 mM) in DMSO and dilute in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ (Ca²⁺ is a cofactor that stabilizes trypsin).
-
Instrumentation: 96-well microplate spectrophotometer capable of kinetic measurements.
-
Labware: Clear, flat-bottom 96-well microplates.
Step-by-Step Methodology (Final Volume: 200 µL):
-
Plate Mapping: Design the plate layout to include:
-
Substrate Blank: Buffer only.
-
Negative Control (100% Activity): Buffer, Enzyme, Substrate (no inhibitor).
-
Positive Control (100% Inhibition): Buffer, Enzyme, Substrate, and a known potent trypsin inhibitor (e.g., Benzamidine).
-
Test Wells: Buffer, Enzyme, Substrate, and serial dilutions of 4-(Trifluoromethyl)benzamidine.
-
-
Reagent Addition:
-
Add 160 µL of assay buffer to all wells.
-
Add 20 µL of the appropriate inhibitor dilution (or buffer for control wells) to each well. This results in a 1.1x concentration of the inhibitor.
-
-
Enzyme Pre-incubation:
-
Add 20 µL of the trypsin working solution to all wells except the substrate blank.
-
Mix the plate gently and incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the reversible inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measurement of its potency.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the BApNA substrate solution to all wells. The final concentration of substrate should be at or near its Kₘ value for trypsin (~0.1-0.5 mM) for sensitive IC₅₀ determination.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate Initial Rates (V₀): For each well, plot absorbance vs. time. The initial rate is the slope of the linear portion of this curve (typically the first 5-10 minutes). Express this as mOD/min.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100
-
Generate Dose-Response Curve: Plot % Inhibition vs. the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of inhibitor that corresponds to 50% inhibition on the fitted curve.
Section 4: Determining the Mechanism of Inhibition (MOA) and Kᵢ
Once the IC₅₀ is established, the next critical step is to determine the Kᵢ and confirm the MOA. This requires a more complex experimental design where both substrate and inhibitor concentrations are varied.
Protocol 4.1: Kinetic Analysis via Substrate-Velocity Experiments
Principle: By measuring the reaction rate at multiple substrate concentrations in the presence of different, fixed concentrations of the inhibitor, we can generate data for a Lineweaver-Burk plot. The pattern of line intersections on this plot is diagnostic of the inhibition mechanism.
Step-by-Step Methodology:
-
Select Inhibitor Concentrations: Based on the previously determined IC₅₀ and the Cheng-Prusoff equation, estimate the Kᵢ. Choose several fixed concentrations of the inhibitor bracketing the estimated Kᵢ (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ).
-
Perform Substrate Titration: For each fixed inhibitor concentration, perform a full substrate titration. This involves setting up a series of reactions with varying substrate concentrations (e.g., from 0.2 x Kₘ to 10 x Kₘ).
-
Execute the Assay: Follow the same procedure as the IC₅₀ assay (Protocol 3.1), but instead of varying the inhibitor concentration in each well, you will be varying the substrate concentration for each set of inhibitor conditions.
-
Measure Initial Rates: Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
Data Analysis and Visualization:
-
Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will visually show the effect of the inhibitor on the reaction kinetics.
-
Lineweaver-Burk Plot:
-
Transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration on the same graph.
-
Interpretation for Competitive Inhibition (Expected for Benzamidine): The resulting lines will intersect at the same point on the y-axis (1/Vₘₐₓ), indicating that Vₘₐₓ is unchanged. The x-intercepts (-1/Kₘ,app) will shift towards the right as inhibitor concentration increases, indicating an increase in the apparent Kₘ.
-
-
Calculating Kᵢ:
-
The Kᵢ can be determined graphically or by calculation. A common method is to create a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the corresponding inhibitor concentration [I]. The x-intercept of this secondary plot is equal to -Kᵢ.
-
Alternatively, Kᵢ can be calculated from the apparent Kₘ (Kₘ,app) derived from each inhibitor concentration using the formula for competitive inhibition: Kₘ,app = Kₘ * (1 + [I]/Kᵢ)
-
Section 5: Data Summary and Best Practices
A clear summary of the final, validated data is the culmination of the experimental work.
Summary of Kinetic Parameters (Hypothetical Data)
| Parameter | Value | Description |
| Kₘ (BApNA) | 0.35 ± 0.04 mM | Michaelis constant for the substrate with trypsin. |
| IC₅₀ | 25.6 ± 2.1 µM | Inhibitor concentration causing 50% inhibition at [S] = Kₘ. |
| Mechanism of Action | Competitive | Confirmed by Lineweaver-Burk analysis. |
| Kᵢ | 12.8 ± 1.5 µM | Dissociation constant of the enzyme-inhibitor complex. |
Trustworthiness: The Importance of Controls and Self-Validation
Every protocol must be a self-validating system. The integrity of your data relies on meticulously planned controls.
-
No-Enzyme/No-Substrate Controls: These are essential to determine the rate of non-enzymatic substrate degradation or signal interference from assay components.[12] This background rate must be subtracted from all measurements.
-
Linearity of Reaction: Always confirm that your initial rate measurements are taken from the linear phase of the reaction progress curve. If the curve is not linear, it may indicate substrate depletion, product inhibition, or enzyme instability.
-
Inhibitor Interference: Test the inhibitor at its highest concentration in the absence of the enzyme to ensure it does not absorb at the detection wavelength (405 nm) or otherwise interfere with the assay readout.
Conclusion
This guide provides a detailed, technically grounded methodology for the complete in vitro characterization of This compound as a serine protease inhibitor. By employing trypsin as a model system, we have outlined the path from fundamental reagent preparation to the determination of IC₅₀, and finally to the elucidation of a definitive Kᵢ and mechanism of action. The principles and protocols described herein are not merely a set of instructions but a framework for rigorous scientific inquiry. Adherence to these experimental design principles, including the thoughtful application of controls and an understanding of the underlying kinetics, will ensure the generation of high-quality, reliable, and publishable data for any researcher investigating this or similar enzyme inhibitors.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. courses.edx.org [courses.edx.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]
- 11. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Initial Screening of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in Cell Lines
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for the initial in vitro evaluation of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a compound of interest for its potential as a serine protease inhibitor. As drug discovery pipelines demand early and robust decision-making, a structured, multi-tiered screening approach is essential to characterize a compound's biological activity, determine its potency, and elucidate its mechanism of action.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental phase. We will progress from foundational cell line selection and compound handling to primary screening for cytotoxic and antiproliferative effects, and finally to secondary, mechanism-driven assays to confirm target engagement.
Introduction: Understanding the Candidate Compound
4-(Trifluoromethyl)benzamidine belongs to the benzamidine class of molecules. The core benzamidine structure is a well-established pharmacophore known to act as a competitive inhibitor of serine proteases, such as trypsin and thrombin, by mimicking the natural substrate arginine.[2] The addition of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, improve target binding affinity, and increase cell membrane permeability due to its lipophilic nature.[3]
Therefore, this compound (CAS: 175278-62-3) is hypothesized to function as a serine protease inhibitor.[4][5] Serine proteases are a large family of enzymes implicated in a vast range of pathologies, including cancer, inflammation, and coagulation, making them attractive therapeutic targets.[6][7][8] The initial screening process outlined herein is designed to rigorously test this hypothesis and establish a foundational dataset for the compound's further development.
Phase I: Foundational Strategy and Compound Preparation
The success of any screening campaign hinges on meticulous preparation and a sound strategic plan. This initial phase involves selecting the right biological systems and ensuring the test compound is handled correctly.
Rationale for Cell Line Selection
Choosing the appropriate cell lines is a critical first step that dictates the relevance of the screening data. The selection should be hypothesis-driven. Given the target class (serine proteases), a panel of cell lines should be chosen based on known protease expression profiles and disease relevance.
-
Primary Target-Rich Lines: Select cell lines known to overexpress specific serine proteases relevant to a disease of interest (e.g., prostate cancer cells like PC-3 or LNCaP for prostate-specific antigen (PSA), or pancreatic cancer cells like PANC-1 for urokinase-type plasminogen activator (uPA)).
-
Broad Cancer Panel: To assess the breadth of activity, include a panel of cell lines from diverse tissue origins (e.g., breast, lung, colon). High-content screening approaches have demonstrated that the optimal cell line choice depends on the specific goal, whether it's identifying bioactive compounds or categorizing them by mechanism of action.[9]
-
Non-Malignant Control: Include a non-cancerous cell line (e.g., human fibroblasts or epithelial cells like MCF-10A) to establish a preliminary therapeutic window. A significant difference in potency between cancer and non-cancer cells is a desirable characteristic for a potential therapeutic agent.[1]
Compound Handling and Stock Solution Preparation
Integrity of the test agent is paramount. Proper solubilization and storage prevent degradation and ensure accurate, reproducible concentration-response data.
Protocol: Preparation of 10 mM Master Stock
-
Verification: Confirm the identity and purity of the compound. The molecular weight of this compound is 260.64 g/mol .
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.61 mg of the compound.
-
Calculation: 0.010 mol/L * 0.001 L * 260.64 g/mol = 0.00261 g = 2.61 mg
-
-
Solubilization: Add 1 mL of sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO) to the weighed compound.
-
Mixing: Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquoting & Storage: Aliquot the master stock into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Overall Screening Workflow
The initial evaluation follows a tiered approach, moving from broad phenotypic assessment to specific target validation. This ensures that resources are focused on compounds with promising activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. jelsciences.com [jelsciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [oakwoodchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of optimal cell lines for high-content phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate for the Characterization and Inhibition of Serine Proteases
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Serine proteases represent a vast and critical class of enzymes involved in numerous physiological and pathological processes, making them prime targets for therapeutic intervention and biochemical investigation.[1][2] The specific and reliable inhibition of these enzymes is paramount for elucidating their function and for developing novel drugs. This application note provides a comprehensive guide to the use of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a potent and reversible competitive inhibitor of trypsin-like serine proteases. We will delve into the mechanistic rationale for its efficacy, highlighting the synergistic roles of the benzamidine scaffold and the trifluoromethyl functional group. This guide furnishes detailed, field-tested protocols for determining key inhibitory parameters such as IC₅₀ and Kᵢ, complete with workflows for experimental design, data analysis, and troubleshooting. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this inhibitor in their serine protease research programs.
Introduction to 4-(Trifluoromethyl)benzamidine: A Tool for Precision Protease Inhibition
The study of serine proteases, from their role in blood coagulation to cancer progression, necessitates tools that can modulate their activity with precision.[2][3] Benzamidine and its derivatives have long been recognized as effective competitive inhibitors of serine proteases, particularly those that cleave substrates after basic amino acid residues like arginine and lysine.[4][5][6] 4-(Trifluoromethyl)benzamidine builds upon this established scaffold, incorporating a key functional group that enhances its inhibitory properties.
Physicochemical Properties
A clear understanding of the inhibitor's physical and chemical characteristics is the first step in rigorous experimental design.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Synonyms | Benzenecarboximidamide, 4-(trifluoromethyl)-, hydrochloride, hydrate (1:1:2) | [8] |
| CAS Number | 175278-62-3 | [7][8] |
| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [8] |
| Molecular Weight | 260.64 g/mol | [8] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water | [4] |
The Rationale for Efficacy: A Tale of Two Moieties
The potency of 4-(Trifluoromethyl)benzamidine stems from the distinct contributions of its two primary structural features:
-
The Benzamidine Headgroup: The positively charged amidinium group is the cornerstone of its function. It acts as a mimic of the side chains of arginine and lysine, allowing it to bind effectively within the S1 specificity pocket of trypsin-like serine proteases. This interaction is primarily driven by electrostatic forces with a conserved aspartate residue (Asp189 in trypsin) at the base of the pocket.[9]
-
The 4-(Trifluoromethyl)phenyl Tail: The incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring is a strategic chemical modification. Fluorine's high electronegativity significantly alters the electronic and physical properties of the molecule.[10] The CF₃ group is a strong electron-withdrawing group, which can modulate the pKa of the amidine headgroup and influence binding interactions. Furthermore, it increases the lipophilicity and hydrophobicity of the tail, potentially leading to more favorable interactions with hydrophobic sub-pockets adjacent to the primary S1 site.[10][11] This can result in enhanced binding affinity (lower Kᵢ) and improved selectivity against different proteases compared to unsubstituted benzamidine.[12]
Mechanism of Inhibition: Reversible Competition
4-(Trifluoromethyl)benzamidine acts as a reversible competitive inhibitor . This means it binds non-covalently to the active site of the free enzyme, directly competing with the endogenous substrate.[4][9] The inhibitor's binding prevents the substrate from accessing the catalytic machinery, thus halting the enzymatic reaction. Because the binding is reversible, the inhibition can be overcome by increasing the substrate concentration. This relationship is foundational to the kinetic assays described in this guide.
Figure 1. Competitive Inhibition Workflow. The inhibitor (I) binds reversibly to the free enzyme (E), preventing substrate (S) binding and product (P) formation.
Designing Your Serine Protease Assay
A successful inhibition assay is built on a foundation of careful planning and optimization. The choices made here will directly impact the quality and reproducibility of your data.
Selecting the Right Tools: Substrates and Buffers
-
Substrates: The most common choices are chromogenic or fluorogenic peptides that are specific to the protease of interest.
-
Chromogenic Substrates: Release a colored product (e.g., p-nitroaniline, pNA) upon cleavage, which can be measured by absorbance (e.g., at 405 nm). They are cost-effective and suitable for most standard assays.
-
Fluorogenic Substrates: Release a fluorescent molecule (e.g., AMC, AFC) upon cleavage, measured by a fluorometer. They offer significantly higher sensitivity, which is crucial when working with low enzyme concentrations or for high-throughput screening.[13]
-
-
Assay Buffer: The buffer must maintain a stable pH optimal for enzyme activity (typically pH 7.4-9.5 for trypsin-like proteases) and contain any necessary co-factors.[14] For example, many trypsins require Ca²⁺ for optimal stability and activity. A common starting point is a Tris-HCl or HEPES buffer at the appropriate pH.
Critical First Steps: Reagent Preparation and Handling
-
Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in high-purity water or the assay buffer. Store frozen in small aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Stock: Reconstitute the purified serine protease according to the manufacturer's instructions, typically in a buffer that ensures stability. Store in aliquots at -80°C. Avoid vortexing the enzyme; mix by gentle pipetting.
-
Substrate Stock: Dissolve the chromogenic or fluorogenic substrate in a suitable solvent like DMSO to a high concentration (e.g., 20-100 mM). Store protected from light at -20°C. Be mindful of the final DMSO concentration in the assay, as high levels (>1-2%) can inhibit enzyme activity.
Core Protocols: Quantifying Inhibition
The following protocols provide a framework for determining the inhibitory potency of 4-(Trifluoromethyl)benzamidine. They are designed for a 96-well plate format but can be adapted.
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
The IC₅₀ is the concentration of inhibitor required to reduce the rate of the enzymatic reaction by 50%. It is a practical measure of potency under specific assay conditions.
Figure 2. IC₅₀ Determination Workflow. A step-by-step process from reagent preparation to data analysis for calculating the IC₅₀ value.
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of 4-(Trifluoromethyl)benzamidine in assay buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) is a good starting point.
-
Set Up the Assay Plate: In a 96-well plate, add the following to each well (for a final volume of 100 µL):
-
Assay Wells: 50 µL Assay Buffer + 10 µL of each inhibitor dilution.
-
100% Activity Control (V₀): 50 µL Assay Buffer + 10 µL Assay Buffer (no inhibitor).
-
No Enzyme Control (Blank): 60 µL Assay Buffer (no inhibitor).
-
-
Enzyme Addition: Add 20 µL of pre-diluted enzyme solution to all wells except the "No Enzyme Control".
-
Pre-incubation: Gently mix the plate and pre-incubate at the desired assay temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of substrate solution to all wells to start the reaction. The final substrate concentration should be at or near its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis: a. For each well, calculate the initial reaction rate (V) from the linear portion of the progress curve. b. Subtract the rate of the "No Enzyme Control" from all other rates. c. Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (Vᵢ / V₀)) * 100, where Vᵢ is the rate with inhibitor and V₀ is the rate without inhibitor. d. Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Determination of Kᵢ (Inhibition Constant) and Mode of Inhibition
The Kᵢ is a true measure of an inhibitor's binding affinity and is independent of substrate concentration. This assay confirms the competitive mode of inhibition.
Step-by-Step Methodology:
-
Experimental Setup: This experiment requires a matrix of varying substrate and inhibitor concentrations.
-
Prepare 4-5 different fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, 4 x Kᵢ; use the IC₅₀ as an estimate for Kᵢ initially).
-
For each inhibitor concentration, set up a series of reactions with varying substrate concentrations (e.g., 0.25 x Kₘ to 8 x Kₘ).
-
-
Assay Execution: Perform the kinetic assays as described in Protocol 1 for each combination of inhibitor and substrate concentration.
-
Data Analysis: a. Calculate the initial reaction rate (V) for every condition. b. For each inhibitor concentration, create a Michaelis-Menten plot (V vs. [S]) to determine the apparent Vₘₐₓ and Kₘ. c. To visualize the mode of inhibition, create a Lineweaver-Burk plot (1/V vs. 1/[S]). d. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vₘₐₓ), while the x-intercept (-1/Kₘ) will shift to the right with increasing inhibitor concentration. e. The Kᵢ can be calculated from the relationship: Kₘ,app = Kₘ * (1 + [I]/Kᵢ), where Kₘ,app is the apparent Kₘ at a given inhibitor concentration [I].
Figure 3. Lineweaver-Burk Plot for Competitive Inhibition. Increasing inhibitor concentrations increase the apparent Kₘ (x-intercept moves closer to zero) but do not affect Vₘₐₓ (y-intercept remains constant).
Interpreting Results and Advanced Applications
Selectivity Profiling
A key application is to determine the inhibitor's selectivity. By running these protocols against a panel of different serine proteases (e.g., trypsin, thrombin, plasmin, chymotrypsin), you can generate a selectivity profile.[5][12][15] This is critical in drug development to minimize off-target effects.
Table 2. Hypothetical Selectivity Profile for 4-(Trifluoromethyl)benzamidine
| Protease | Kᵢ (µM) | Selectivity vs. Trypsin |
| Trypsin | 0.8 | 1x |
| Thrombin | 25 | 31x |
| Plasmin | 15 | 19x |
| Chymotrypsin | >200 | >250x |
Troubleshooting Common Issues
-
Inhibitor Precipitation: If the inhibitor is not fully soluble at high concentrations, the dose-response curve will plateau prematurely. Check solubility limits and ensure the final solvent concentration (e.g., DMSO) is consistent across all wells.
-
Time-Dependent Inhibition: If pre-incubation time significantly affects the IC₅₀, it may indicate slow-binding inhibition, which requires more advanced kinetic models.
-
Non-Linear Progress Curves: If the reaction rate decreases over time (substrate depletion) or increases (enzyme activation), ensure you are calculating the rate from the initial linear phase only.
Conclusion
This compound is a powerful and precise tool for the study of serine proteases. Its rational design, combining the classic benzamidine scaffold with the modulating effects of a trifluoromethyl group, results in a potent, reversible competitive inhibitor. The protocols detailed in this guide provide a robust framework for characterizing its interaction with target enzymes, enabling researchers to determine potency (IC₅₀), affinity (Kᵢ), and selectivity. By applying these methods with scientific rigor, investigators can confidently employ this compound to probe enzyme function, validate drug targets, and advance the field of serine protease research.
References
- 1. benchchem.com [benchchem.com]
- 2. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 4. Benzamidine - Wikipedia [en.wikipedia.org]
- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. This compound [oakwoodchemical.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 14. Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Preparation of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate in Cell Culture
Introduction
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a synthetic, small-molecule inhibitor of serine proteases. Its structural design, featuring a benzamidine core, facilitates its interaction with the active site of trypsin-like serine proteases, while the trifluoromethyl group enhances its metabolic stability and lipophilicity, potentially increasing its potency and cellular permeability. This compound is a valuable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery, for the investigation of cellular processes regulated by serine proteases, such as cell proliferation, signaling, and extracellular matrix remodeling.
These application notes provide a comprehensive, step-by-step protocol for the dissolution of this compound and its application in cell culture experiments. The causality behind each step is explained to ensure scientific integrity and enable researchers to adapt the protocol to their specific experimental needs.
Compound Information
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.
| Property | Value | Source |
| Chemical Name | This compound | Oakwood Chemical[1] |
| CAS Number | 175278-62-3 | Oakwood Chemical[1] |
| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | Oakwood Chemical[1] |
| Molecular Weight | 260.64 g/mol | ChemicalBook[2] |
| Appearance | White to off-white crystalline powder | TCI Chemicals[3] |
| Mechanism of Action | Reversible, competitive inhibitor of serine proteases | MedchemExpress[1] |
Scientific Rationale: The Importance of Proper Dissolution and Handling
The accuracy and reproducibility of in vitro studies heavily rely on the correct preparation of test compounds. For this compound, several factors necessitate a detailed dissolution protocol:
-
Solubility: While the hydrochloride salt form generally improves aqueous solubility, the presence of the trifluoromethyl group can increase hydrophobicity. Therefore, selecting an appropriate solvent is critical to achieve a homogenous stock solution and prevent precipitation upon dilution in aqueous cell culture media.
-
Stability: The stability of the compound in solution, particularly in aqueous environments at physiological pH and temperature, can impact its efficacy over the course of an experiment. The trifluoromethyl group is generally stable, but hydrolysis can occur under certain conditions, such as alkaline pH.
-
Cellular Toxicity: The solvent used to dissolve the compound, as well as the compound itself, can exhibit cytotoxicity at certain concentrations. It is imperative to minimize the final concentration of any organic solvent in the cell culture medium and to determine the optimal, non-toxic working concentration of the inhibitor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture applications.
Materials:
-
This compound (MW: 260.64 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 260.64 g/mol x 1000 mg/g = 2.61 mg
-
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 2.61 mg of this compound and transfer it to a sterile vial.
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended): For critical applications, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is particularly important if the initial weighing was not performed in a strictly aseptic environment.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
-
Diagram of the Stock Solution Preparation Workflow:
Caption: Workflow for preparing a sterile stock solution of this compound.
Protocol 2: Preparation of Working Solutions and Application to Cell Culture
This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
Sterile, filter-equipped pipette tips
Procedure:
-
Thaw the Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Determine the Final Working Concentration: The optimal working concentration should be determined empirically for each cell line and experimental setup. A typical starting range for serine protease inhibitors is 1 µM to 100 µM. It is highly recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific assay.
-
Prepare Intermediate Dilutions (Recommended): To ensure accurate pipetting and to minimize the risk of precipitation, it is best practice to perform serial or intermediate dilutions.
-
Example for a 10 µM working solution:
-
Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed cell culture medium. This will result in a 1 mM intermediate solution.
-
Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium in your experimental vessel.
-
-
-
Final Dilution and Vehicle Control:
-
Add the appropriate volume of the final dilution to your cell culture plates.
-
Crucially, prepare a vehicle control. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment. This is essential to distinguish the effects of the compound from those of the solvent. The final DMSO concentration should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]
-
Diagram of the Working Solution Preparation and Application Workflow:
Caption: Workflow for preparing and applying the working solution to cell culture, including the essential vehicle control.
Trustworthiness and Self-Validation: Determining the Optimal Working Concentration
As with any new compound, it is imperative to validate its efficacy and determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Protocol 3: Determining the Optimal Working Concentration using a Cell Viability Assay
This protocol provides a framework for conducting a dose-response experiment to identify the appropriate concentration range for your experiments.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
10 mM stock solution of this compound
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range would be from 0.1 µM to 200 µM. Remember to include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
From this curve, you can determine the CC₅₀ (half-maximal cytotoxic concentration). For your experiments, you should aim to use concentrations well below the CC₅₀ to ensure that the observed effects are due to the specific inhibition of serine proteases and not to general cytotoxicity. The effective concentration for protease inhibition is often in the low micromolar to nanomolar range.
-
Conclusion
The successful application of this compound in cell culture is contingent upon its proper dissolution and the empirical determination of its optimal working concentration. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently and accurately utilize this potent serine protease inhibitor in their in vitro studies.
References
Application Note: Characterizing Coagulation Cascade Inhibitors Using 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate
Audience: Researchers, scientists, and drug development professionals in hematology, thrombosis, and drug discovery.
Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate as a model inhibitor for serine proteases within the blood coagulation cascade. We delve into the mechanistic basis of its inhibitory action and present step-by-step protocols for two core applications: (1) determining the inhibitory potency (Kᵢ) against specific proteases like thrombin using a chromogenic assay, and (2) assessing its global anticoagulant effect in plasma via the activated Partial Thromboplastin Time (aPTT) assay. This document is designed to equip researchers with the foundational knowledge and practical methodologies to effectively investigate novel anticoagulants.
Introduction: Targeting the Coagulation Cascade
The coagulation cascade is a meticulously regulated enzymatic process responsible for hemostasis. It consists of a series of serine proteases that activate downstream factors, culminating in the generation of thrombin, which converts soluble fibrinogen into an insoluble fibrin clot. Dysregulation of this cascade can lead to severe thrombotic or bleeding disorders, making its components prime targets for therapeutic intervention.
Small molecule inhibitors are invaluable tools for dissecting the roles of individual proteases and for developing new anticoagulant therapies. Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors of trypsin-like serine proteases, which include many key coagulation factors.[1][2] The positively charged amidine group mimics the guanidino side chain of arginine, a key recognition residue for these enzymes, allowing it to bind within the S1 specificity pocket of the protease active site.[2][3]
4-(Trifluoromethyl)benzamidine is a substituted benzamidine that serves as an excellent model compound for research. The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate the compound's hydrophobicity and electronic properties, potentially influencing its binding affinity and specificity for different proteases.[4] This application note will use this compound to illustrate fundamental techniques for characterizing coagulation inhibitors.
Mechanism of Action: Competitive Inhibition of Serine Proteases
Serine proteases like thrombin (Factor IIa) and Factor Xa possess a catalytic triad (Ser-His-Asp) and a substrate-binding pocket.[5] The specificity of these enzymes is largely dictated by the S1 pocket, which preferentially binds and orients specific amino acid side chains of the substrate for cleavage.[6][7] For proteases in the coagulation cascade, this key residue is often arginine.
Benzamidine-based inhibitors function by directly competing with the natural substrates for binding to the active site. The cationic amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in thrombin) at the base of the S1 pocket, effectively blocking substrate access and halting enzymatic activity.[2][8]
Figure 1: Competitive inhibition of thrombin by 4-(Trifluoromethyl)benzamidine.
Application 1: Determination of Inhibitory Potency (Kᵢ) via Chromogenic Assay
This protocol details how to determine the inhibition constant (Kᵢ) of a compound against a specific serine protease, using thrombin as an example. The assay measures the enzyme's ability to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[9][10] The rate of color development is proportional to enzyme activity.
Protocol: Thrombin Chromogenic Inhibition Assay
A. Materials & Reagents
-
Enzyme: Human α-Thrombin (Factor IIa)
-
Inhibitor: this compound
-
Substrate: Chromogenic Thrombin Substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.8 at 37°C
-
Solvent: DMSO or ultrapure water for inhibitor stock
-
Equipment: 96-well microplate, microplate reader (405 nm), 37°C incubator
B. Experimental Workflow
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Arginine inhibits serpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. purdue.edu [purdue.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Serine protease dynamics revealed by NMR analysis of the thrombin-thrombomodulin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Unambiguous Positive Control: A Technical Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate in Serine Protease Assays
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate as a positive control in serine protease inhibition assays. We delve into the mechanistic underpinnings of its inhibitory action, provide detailed, field-proven protocols for its application, and offer insights into data interpretation and best practices. This guide is designed to ensure the generation of robust, reproducible, and reliable data in protease research.
Introduction: The Critical Role of a Positive Control
In the landscape of enzyme kinetics and inhibitor screening, the positive control is the cornerstone of a valid experiment. It serves as an internal standard, confirming that the assay system is performing as expected and that the enzyme is susceptible to inhibition. This compound is a potent, reversible, and competitive inhibitor of trypsin and other trypsin-like serine proteases, making it an excellent choice for a positive control in a variety of research and drug discovery applications.[1] Its stability, well-defined mechanism of action, and commercial availability contribute to its widespread use.
This document will provide the necessary technical details to confidently employ this compound in your serine protease assays, ensuring the integrity and validity of your experimental results.
Mechanism of Action: A Competitive Inhibitor of Serine Proteases
This compound exerts its inhibitory effect through competitive binding to the active site of serine proteases. The benzamidine moiety acts as a mimic of the natural substrates of these enzymes, such as arginine and lysine.[2]
The positively charged amidinium group of the benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[2] This interaction is a key determinant of the inhibitor's potency and specificity for trypsin-like proteases. The trifluoromethyl group at the 4-position of the benzene ring can further enhance binding affinity through hydrophobic interactions within the active site.
The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme's active site. This competitive mechanism implies that at higher substrate concentrations, a higher concentration of the inhibitor is required to achieve the same level of inhibition.
Diagram of the Inhibitory Mechanism
Caption: Competitive inhibition of trypsin by 4-(Trifluoromethyl)benzamidine.
Physicochemical Properties and Reagent Preparation
Accurate preparation of the inhibitor stock solution is paramount for obtaining reliable and reproducible results.
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂ · HCl · 2H₂O |
| Molecular Weight | 260.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and aqueous buffers.[3] |
Protocol for Preparation of a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 2.606 mg of this compound.
-
Dissolution: Dissolve the weighed compound in 1 mL of high-purity water or your assay buffer (e.g., Tris-HCl or HEPES). Ensure complete dissolution by gentle vortexing.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for several months. For daily use, a fresh dilution from the stock is recommended.
Application Protocol: Trypsin Inhibition Assay
This protocol describes a typical colorimetric assay to determine the inhibitory activity of this compound against bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate.
Materials:
-
Bovine Trypsin (e.g., TPCK-treated)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for a typical trypsin inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Trypsin Working Solution: Prepare a 1 µM solution of bovine trypsin in cold assay buffer. Keep on ice.
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in assay buffer. A suggested starting range is from 1 mM down to 10 nM.
-
BAPNA Substrate Solution: Prepare a 1 mM solution of BAPNA in the assay buffer. This may require gentle warming to fully dissolve.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme) Wells: Add 180 µL of assay buffer and 20 µL of the BAPNA substrate solution.
-
Control (No Inhibitor) Wells: Add 80 µL of assay buffer, 100 µL of the trypsin working solution, and 20 µL of the BAPNA substrate solution.
-
Positive Control (Inhibitor) Wells: Add 80 µL of the appropriate inhibitor dilution, 100 µL of the trypsin working solution, and 20 µL of the BAPNA substrate solution.
-
-
Incubation and Reaction:
-
Pre-incubate the plate with the inhibitor and enzyme for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the BAPNA substrate solution to all wells except the blank.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode for 10-15 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding 50 µL of 30% acetic acid) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determination of the Inhibition Constant (Kᵢ)
For a more in-depth characterization, the inhibition constant (Kᵢ) should be determined. Kᵢ is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the assay.
-
Kₘ is the Michaelis-Menten constant for the substrate.
To accurately determine Kᵢ, the Kₘ of the substrate for the enzyme must first be determined experimentally under the same assay conditions.
Expected Results and Troubleshooting
-
Troubleshooting:
-
No Inhibition:
-
Confirm the activity of the trypsin with a known substrate.
-
Verify the concentration and integrity of the inhibitor stock solution.
-
Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding.
-
-
High Variability:
-
Ensure accurate pipetting and thorough mixing.
-
Check for temperature fluctuations during the assay.
-
Use high-quality reagents and a calibrated plate reader.
-
-
Conclusion
This compound is a reliable and effective positive control for serine protease inhibition assays. Its well-defined competitive mechanism of action, stability, and commercial availability make it an invaluable tool for ensuring the validity and reproducibility of experimental data. By following the detailed protocols and guidelines presented in this application note, researchers can confidently incorporate this compound into their workflows to generate high-quality, reliable data in the pursuit of novel protease inhibitors and a deeper understanding of protease biology.
References
A Researcher's Guide to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate for the Inhibition of Trypsin-Like Enzymes
For researchers, scientists, and drug development professionals navigating the complex landscape of serine protease inhibition, 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate stands out as a potent and valuable tool. This synthetic, small-molecule inhibitor offers a strategic advantage in studying the function and therapeutic targeting of trypsin-like enzymes, a class of proteases pivotal in a myriad of physiological and pathological processes. This guide provides an in-depth exploration of this compound, from its mechanism of action to detailed protocols for its application, empowering you to leverage its full potential in your research endeavors.
Introduction: The Significance of Targeting Trypsin-Like Serine Proteases
Trypsin-like serine proteases are a ubiquitous family of enzymes characterized by a catalytic triad (serine, histidine, and aspartate) and a substrate specificity pocket that preferentially binds to and cleaves after basic amino acid residues, namely arginine and lysine. These enzymes are integral to a wide array of biological functions, including digestion, blood coagulation, fibrinolysis, and immune responses. However, their dysregulation is a hallmark of numerous diseases, such as pancreatitis, thrombosis, inflammation, and cancer, making them critical targets for therapeutic intervention.
This compound emerges as a key investigational tool in this context. As a derivative of benzamidine, a well-established competitive inhibitor of trypsin, the addition of a trifluoromethyl group enhances its properties, influencing its binding affinity and metabolic stability.[1] This guide will delve into the practical applications of this specific inhibitor, providing the necessary framework for its effective use in the laboratory.
Mechanism of Action: A Competitive Embrace
4-(Trifluoromethyl)benzamidine acts as a reversible, competitive inhibitor of trypsin-like serine proteases. Its mechanism is rooted in its structural mimicry of the natural substrates of these enzymes. The positively charged benzamidine moiety is drawn to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease, the same pocket that accommodates the side chains of arginine and lysine residues of the substrate. This interaction effectively blocks the active site, preventing the substrate from binding and subsequent cleavage.
The trifluoromethyl group at the para position of the benzene ring plays a crucial role in modulating the inhibitor's potency. This highly electronegative group can influence the electronic distribution of the benzamidine ring, potentially enhancing its interaction with the active site. Furthermore, the increased lipophilicity imparted by the trifluoromethyl group can affect the compound's pharmacokinetic properties.[1]
Caption: Competitive inhibition of a trypsin-like enzyme by 4-(Trifluoromethyl)benzamidine.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.
| Property | Value |
| Molecular Formula | C₈H₇F₃N₂ · HCl · 2H₂O |
| Molecular Weight | 260.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and ethanol. |
Storage and Stability:
Store the solid compound at 2-8°C, protected from light and moisture. For experimental use, it is advisable to prepare fresh solutions. While stock solutions in solvents like DMSO can be stored at -20°C for short periods, their long-term stability in aqueous buffers is not well-documented. It is best practice to prepare aqueous solutions on the day of use.
Applications in Research and Drug Discovery
The utility of this compound spans a wide range of research applications:
-
Enzyme Characterization: Elucidating the role of specific trypsin-like proteases in biological pathways by selectively inhibiting their activity.
-
Assay Development: Serving as a positive control in high-throughput screening (HTS) campaigns for novel protease inhibitors.
-
Structural Biology: Facilitating the crystallization of enzyme-inhibitor complexes to study binding interactions at the atomic level.
-
Drug Discovery: Acting as a scaffold or starting point for the design of more potent and selective therapeutic agents.[1]
Experimental Protocols
The following protocols provide a detailed framework for utilizing this compound in a typical enzyme inhibition assay.
Preparation of Stock Solutions
Rationale: Accurate preparation of stock solutions is the foundation of any quantitative biochemical assay. Using a high-purity organic solvent ensures complete dissolution and stability of the inhibitor.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the inhibitor.
-
Dissolve the weighed inhibitor in a known volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol for Determining the Inhibitory Potency (IC₅₀ and Kᵢ)
Rationale: This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of 4-(Trifluoromethyl)benzamidine against a target trypsin-like enzyme. The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Kᵢ is a more fundamental measure of the inhibitor's binding affinity.
Materials:
-
Target trypsin-like enzyme (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
This compound stock solution (from section 5.1)
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
Procedure:
Caption: Workflow for a typical enzyme inhibition assay.
-
Prepare Reagents:
-
Enzyme Solution: Dilute the stock enzyme solution to the desired working concentration in cold assay buffer immediately before use. Keep on ice.
-
Substrate Solution: Prepare the substrate solution in the assay buffer at the desired concentration (typically at or below the Kₘ value for Kᵢ determination).
-
Inhibitor Dilutions: Perform a serial dilution of the 4-(Trifluoromethyl)benzamidine stock solution in the assay buffer to generate a range of concentrations.
-
-
Assay Plate Setup:
-
Blank: Add assay buffer and substrate, but no enzyme.
-
Control (100% activity): Add enzyme, assay buffer, and substrate.
-
Test Wells: Add enzyme, the various dilutions of the inhibitor, and substrate.
-
It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Add the enzyme and inhibitor (or assay buffer for the control) to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at the assay temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Measurement:
-
Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ value, perform the assay at multiple substrate concentrations and analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition, and plot the data using a Dixon or Lineweaver-Burk plot.
-
Quantitative Data: Inhibitory Profile
While specific Kᵢ values for this compound are not extensively reported across a wide range of proteases in publicly available literature, the parent compound, benzamidine, has been well-characterized. The trifluoromethyl group is expected to modulate these values. For reference, the inhibitory profile of benzamidine is provided below. Researchers are encouraged to determine the specific Kᵢ for their enzyme of interest using the protocol outlined above.
| Enzyme | Kᵢ of Benzamidine (µM) |
| Trypsin | 35[2] |
| Plasmin | 350[2] |
| Thrombin | 220[2] |
Conclusion: A Precision Tool for Protease Research
This compound is a powerful and versatile tool for the study of trypsin-like serine proteases. Its well-defined mechanism of action as a competitive inhibitor, coupled with the enhanced properties imparted by the trifluoromethyl group, makes it an invaluable asset in both basic research and drug discovery. By understanding its properties and employing rigorous experimental protocols, researchers can confidently utilize this inhibitor to dissect the intricate roles of these crucial enzymes in health and disease.
References
Application Notes and Protocols for In Vivo Efficacy Studies of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate
Introduction: The Therapeutic Potential of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, particularly those with an inflammatory component. Conditions such as inflammatory bowel disease (IBD), pancreatitis, and various neuropathic and visceral pain syndromes are characterized by excessive serine protease activity, leading to tissue damage, neuroinflammation, and pain sensitization. Consequently, the targeted inhibition of these proteases represents a promising therapeutic strategy.
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate is a potent small molecule inhibitor of serine proteases. Its benzamidine core structure mimics the natural substrates of these enzymes, allowing it to competitively and reversibly bind to the active site. The addition of the trifluoromethyl group enhances its inhibitory activity and pharmacological properties. These characteristics make it a valuable tool for investigating the role of serine proteases in disease pathogenesis and a potential lead compound for drug development.
This guide provides a comprehensive framework for conducting preclinical in vivo studies to evaluate the therapeutic efficacy of this compound, with a focus on models of visceral pain and inflammation.
Pre-formulation and In Vivo Administration
A critical first step in any in vivo study is the preparation of a stable and biocompatible formulation of the test compound.
Solubility and Vehicle Selection
While specific solubility data for this compound is not extensively published, its hydrochloride salt form suggests good aqueous solubility. Preliminary solubility testing is essential.
Recommended Vehicle Screening:
-
Sterile Saline (0.9% NaCl): The preferred vehicle due to its isotonic nature.
-
Phosphate-Buffered Saline (PBS): An alternative isotonic buffer.
-
5% DMSO in Sterile Saline: For compounds with lower aqueous solubility. A co-solvent like DMSO can be used, but its concentration should be minimized to avoid vehicle-induced effects.
Protocol for Solubility Assessment:
-
Prepare a stock solution of this compound in the chosen vehicle at a concentration higher than the intended highest dose.
-
Observe for complete dissolution. If precipitation occurs, vortex and gently warm the solution.
-
If the compound remains insoluble, consider alternative vehicles or formulation strategies such as suspensions.
Route of Administration
For systemic effects in rodent models of visceral pain and inflammation, intraperitoneal (IP) injection is a common and effective route of administration.[1][2]
Pharmacokinetic and Toxicity Profiling: Foundational Studies
Prior to efficacy testing, it is crucial to understand the pharmacokinetic (PK) and toxicity profile of this compound to establish a safe and effective dosing regimen.
Pharmacokinetic (ADME) Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound is vital for designing a rational dosing schedule. A preliminary PK study in a small cohort of animals is recommended.
Key Parameters to Assess:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the compound in the blood.
-
Time to Cmax (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration to reduce by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
A study on the biotransformation of the parent compound, benzamidine, in rats and rabbits revealed that it can undergo N-hydroxylation and conjugation with glucuronic acid or sulfate.[3] Similar metabolic pathways may be relevant for its trifluoromethyl derivative.
Dose-Ranging and Acute Toxicity Study
An initial dose-ranging study is necessary to determine the Maximum Tolerated Dose (MTD) and to identify a safe dose range for efficacy studies.
Experimental Design:
-
Animals: Male and female mice or rats.
-
Groups: A control group (vehicle only) and at least three dose levels of the compound (e.g., low, medium, high).
-
Administration: A single IP injection.
-
Observations: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for at least 7 days post-administration.[4]
| Parameter | Description |
| Species | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) |
| Number of Animals | 3-5 per group |
| Dose Levels | e.g., 1, 10, 50 mg/kg |
| Route | Intraperitoneal (IP) |
| Monitoring Duration | 7-14 days |
| Endpoints | Clinical signs, body weight, mortality |
Table 1: Example design for an acute toxicity study.
In Vivo Efficacy Models
Based on the known mechanism of action of serine protease inhibitors, models of visceral pain and intestinal inflammation are highly relevant for evaluating the efficacy of this compound.
Model 1: TNBS-Induced Colitis in Rats (A Model of Inflammatory Bowel Disease)
This model mimics some of the key features of Crohn's disease, including transmural inflammation and visceral hypersensitivity.[2]
Workflow for TNBS-Induced Colitis and Efficacy Assessment:
Caption: Workflow for TNBS-induced colitis model.
Detailed Protocol:
-
Induction: Anesthetize rats and administer TNBS dissolved in ethanol intra-rectally.
-
Treatment: Begin daily IP injections of this compound or vehicle 24-48 hours post-induction. A starting dose could be guided by studies on similar compounds, such as 5 mg/kg for UAMC-00050 in a colitis model.[5]
-
Efficacy Endpoints:
-
Visceral Pain Assessment: Measure the visceromotor response (VMR) to colorectal distension using electromyography (EMG).
-
Inflammation Assessment: At the end of the study, collect colon tissue for histological analysis (H&E staining) to score inflammation and tissue damage.[1][6][7] Myeloperoxidase (MPO) activity assays can quantify neutrophil infiltration.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or plasma.
-
Model 2: Neonatal Acetic Acid-Induced Visceral Hypersensitivity in Mice
This model is relevant for studying chronic visceral pain, a key symptom of Irritable Bowel Syndrome (IBS).[2]
Workflow for Acetic Acid-Induced Visceral Hypersensitivity:
Caption: Workflow for acetic acid-induced visceral hypersensitivity model.
Detailed Protocol:
-
Induction: In neonatal mouse pups, administer a dilute solution of acetic acid intra-colonically.
-
Maturation: Allow the pups to mature into adulthood, during which they develop visceral hypersensitivity.
-
Treatment and Assessment: In adult mice, administer a single IP injection of this compound or vehicle. Assess abdominal mechanical allodynia using von Frey filaments 30-60 minutes post-injection.[8][9][10]
| Parameter | TNBS-Induced Colitis (Rat) | Neonatal Acetic Acid (Mouse) |
| Species | Rat | Mouse |
| Inducing Agent | TNBS | Acetic Acid |
| Disease Model | Inflammatory Bowel Disease | Chronic Visceral Pain (IBS-like) |
| Primary Endpoint | Visceromotor Response (VMR), Histology | Abdominal withdrawal to von Frey filaments |
| Treatment Regimen | Chronic (daily) | Acute (single dose) |
Table 2: Comparison of in vivo efficacy models.
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. For comparisons between two groups, a Student's t-test can be used. For multiple group comparisons, Analysis of Variance (ANOVA) followed by a suitable post-hoc test is appropriate. A p-value of <0.05 is typically considered statistically significant.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.
Conclusion
This compound holds significant promise as a therapeutic agent for diseases driven by serine protease activity. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of its efficacy in relevant in vivo models of visceral pain and inflammation. Careful consideration of formulation, pharmacokinetics, and toxicity will be crucial for the successful translation of this compound from the laboratory to the clinic.
References
- 1. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of benzamidine and benzamidoxime in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 5. The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral and molecular processing of visceral pain in the brain of mice: impact of colitis and psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 10. media.jax.org [media.jax.org]
Application Note: High-Efficiency Purification of Serine Proteases Using 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Serine Protease Purification
Serine proteases, such as trypsin, thrombin, and plasmin, are pivotal enzymes in numerous physiological and pathological processes, making them key targets in drug discovery and essential reagents in biotechnology. Their purification from complex biological mixtures like serum, cell culture supernatants, or bacterial lysates is a fundamental step for functional studies, structural analysis, and therapeutic development.[1][2] Affinity chromatography, a technique renowned for its exceptional selectivity and binding capacity, stands out as a premier method for isolating these enzymes.[3]
This application note provides a comprehensive guide to the use of 4-(Trifluoromethyl)benzamidine (4-TFMBA) functionalized resins in affinity chromatography for the high-purity isolation of serine proteases. Benzamidine and its derivatives are potent, reversible, competitive inhibitors that specifically target the active site of trypsin-like serine proteases.[4][5][6] The trifluoromethyl group in 4-TFMBA enhances the ligand's binding affinity and specificity, offering a powerful tool for researchers. We will delve into the underlying principles, provide detailed protocols, and offer expert insights to optimize your purification workflows.
The Science Behind the Selectivity: Mechanism of Action
The efficacy of 4-(Trifluoromethyl)benzamidine as an affinity ligand stems from its structural mimicry of the natural substrates of serine proteases. The positively charged amidine group interacts with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin.[7] This interaction anchors the inhibitor within the active site, effectively blocking substrate binding.[6]
Caption: Fig. 1: Mechanism of 4-TFMBA binding to the trypsin active site.
Designing the Affinity Resin: Key Considerations
The performance of an affinity chromatography resin is dictated by several factors, including the ligand, the matrix, and the spacer arm that connects them.
-
The Ligand: 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate serves as the high-affinity ligand.[8][9][10][11]
-
The Matrix: A highly cross-linked agarose, such as Sepharose 4 Fast Flow, is commonly used.[2][12] This matrix provides excellent flow properties, allowing for rapid processing of large sample volumes, and exhibits low non-specific binding.[2]
-
The Spacer Arm: A long, hydrophilic spacer arm is crucial. It positions the ligand away from the matrix backbone, minimizing steric hindrance and ensuring optimal accessibility for the target protease. The ligand is typically coupled via a stable ether linkage to the matrix.[2][12]
Experimental Protocols: A Step-by-Step Guide
This section outlines a detailed protocol for the purification of a serine protease, such as trypsin, using a pre-packed 4-TFMBA affinity column (e.g., HiTrap Benzamidine FF).[1]
Materials and Buffers
| Reagent/Material | Purpose | Typical Composition |
| Binding/Wash Buffer | Promotes specific binding and washes away unbound contaminants. | 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[1][13] |
| Elution Buffer (Low pH) | Disrupts the ligand-protease interaction by protonating key residues. | 0.05 M Glycine-HCl, 0.5 M NaCl, pH 3.0[1] OR 10 mM HCl, 0.5 M NaCl, pH 2.0[14] |
| Elution Buffer (Competitive) | Displaces the bound protease with a high concentration of a competing agent. | 20 mM p-aminobenzamidine in Binding Buffer[1][15] |
| Neutralization Buffer | Immediately neutralizes the low pH of elution fractions to preserve protein activity. | 1 M Tris-HCl, pH 9.0[1][16] |
| Sample | Crude or partially purified protein mixture containing the target serine protease (e.g., cell lysate, supernatant). | Clarified by centrifugation (10,000 x g, 10 min) and filtered (0.45 µm).[1][17] |
| Chromatography System | Can range from a simple syringe and stand to a fully automated FPLC system. | Peristaltic pump or liquid chromatography system (e.g., ÄKTA™).[1] |
The Purification Workflow
The affinity chromatography process can be broken down into four key stages: Equilibration, Sample Application, Washing, and Elution.
Caption: Fig. 2: Affinity chromatography workflow for serine protease purification.
Detailed Step-by-Step Protocol
-
Column Preparation:
-
Remove the storage solution (typically 20% ethanol in an acetate buffer) by washing the column with 5 column volumes (CV) of distilled water.[1]
-
This step is critical to prevent precipitation of salts when buffers are changed.
-
-
Equilibration:
-
Sample Application:
-
Load the pre-cleared sample onto the column. Use a flow rate recommended by the manufacturer (e.g., 1 mL/min for a 1 mL column).[1]
-
Trustworthiness Check: Ensure the sample is at the same pH and ionic strength as the Binding Buffer to guarantee optimal binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance (A280) of the flow-through returns to baseline.[1] This removes all unbound and weakly interacting proteins.
-
For samples where ionic interactions are a concern, an optional second wash with a higher salt concentration can be performed before elution.[1]
-
-
Elution:
-
Method A: Low pH Elution
-
Method B: Competitive Elution
-
Apply 5-10 CV of Competitive Elution Buffer (e.g., 20 mM p-aminobenzamidine in Binding Buffer).[1][17]
-
Expert Insight: This method is advantageous as it maintains a constant, neutral pH, which is ideal for sensitive proteins.[1] However, the competing agent (p-aminobenzamidine) has a high absorbance at 280 nm, necessitating alternative methods like activity assays or SDS-PAGE for protein detection in the eluted fractions.[1]
-
-
-
Regeneration and Storage:
-
After elution, regenerate the column by washing with 3 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[13]
-
Repeat this cycle three times, followed by re-equilibration in Binding Buffer.[13]
-
For long-term storage, wash the column with distilled water and then store it in 20% ethanol at 4-8°C.[1]
-
Application Example: Removal of Thrombin Post-Fusion Tag Cleavage
A common application is the removal of thrombin after it has been used to cleave a fusion tag (e.g., GST) from a recombinant protein.[18][19]
-
The eluate from the initial purification step (e.g., a GSTrap™ column) containing the cleaved protein and thrombin is passed directly over an equilibrated 4-TFMBA benzamidine column.[1][18]
-
The target protein flows through, while the thrombin binds specifically to the benzamidine resin.[1]
-
This in-line "polishing" step efficiently removes the protease, resulting in a highly pure sample of the target protein.[18]
Troubleshooting and Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete binding. | Ensure sample pH and ionic strength match the Binding Buffer. Reduce flow rate during sample application to increase residence time. |
| Incomplete elution. | If using low pH elution, ensure the pH is low enough (pH 2.0-3.0). If using competitive elution, try increasing the concentration of the competing agent. | |
| Low Purity | Non-specific binding. | Increase the salt concentration (e.g., up to 1.0 M NaCl) in the Binding and Wash Buffers.[1] |
| Sample is too viscous. | Dilute the sample with Binding Buffer to prevent column clogging.[1] | |
| Column Clogging | Particulates in the sample. | Centrifuge and filter the sample (0.45 µm) immediately before application.[1] |
Conclusion
Affinity chromatography using resins functionalized with this compound is a robust, highly specific, and efficient method for the purification of trypsin-like serine proteases. By understanding the principles of inhibitor binding and carefully optimizing buffer conditions and workflow, researchers can achieve high purity and yield, enabling downstream applications in research, diagnostics, and therapeutic development.
References
- 1. gels.yilimart.com [gels.yilimart.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. genscript.com [genscript.com]
- 4. [Inhibition mechanism of trypsin by Schiff base metal chelate inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [oakwoodchemical.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 4-(Trifluoromethyl)benzamidine 38980-96-0 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pro.unibz.it [pro.unibz.it]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. prep-hplc.com [prep-hplc.com]
A Robust and Validated LC-MS/MS Method for the Quantification of 4-(Trifluoromethyl)benzamidine in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(Trifluoromethyl)benzamidine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and utilizes a stable, structurally similar internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[1][2] With a rapid chromatographic runtime, this assay is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development programs.
Introduction and Scientific Rationale
4-(Trifluoromethyl)benzamidine is a chemical entity of interest in pharmaceutical research, often serving as a key intermediate or a structural motif in the development of therapeutic agents, such as enzyme inhibitors.[3] Its benzamidine functional group can mimic arginine or lysine side chains, enabling it to interact with the active sites of serine proteases. The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity.[3]
Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4]
The primary challenge in developing this assay lies in the polar nature of the benzamidine moiety, which can lead to poor retention on traditional reversed-phase chromatographic columns.[5][6] Furthermore, the complex composition of plasma necessitates a robust sample preparation strategy to mitigate matrix effects, which can otherwise compromise ionization efficiency in the mass spectrometer source and lead to erroneous results.[7][8][9] This note addresses these challenges by explaining the causal logic behind the selection of a suitable chromatographic system, a streamlined sample cleanup protocol, and a rigorous validation approach.
Analyte and Internal Standard (IS) Properties
The selection of an appropriate Internal Standard (IS) is critical for correcting for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[10] In its absence, a structurally similar analog that co-elutes and exhibits similar ionization behavior is the next best choice. For this method, we propose 4-(Trifluoromethoxy)benzamidine hydrochloride as a suitable IS.
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| 4-(Trifluoromethyl)benzamidine | C₈H₇F₃N₂ | 188.06 | |
| 4-(Trifluoromethoxy)benzamidine (IS) | C₈H₇F₃N₂O | 204.05 |
Note: Structures and mass data are for the free base form.
Experimental Protocol: A Step-by-Step Guide
Rationale for Method Selection
The chosen methodology is designed for efficiency, robustness, and sensitivity.
-
Sample Preparation: Protein precipitation (PPT) is selected for its speed and simplicity, making it ideal for high-throughput analysis.[11] Acetonitrile is used as the precipitation solvent because it effectively denatures and precipitates high-abundance plasma proteins while being a suitable solvent for injection into the proposed chromatographic system.[12]
-
Chromatography: To address the polarity of the analyte, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column is recommended over a standard C18 column to achieve adequate retention and separation from early-eluting matrix components.[13][14]
-
Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required to measure therapeutic concentrations of the analyte in a complex biological matrix.[15] Electrospray ionization (ESI) in positive ion mode is chosen because the basic amidine group is readily protonated.[16][17]
Materials and Reagents
-
4-(Trifluoromethyl)benzamidine hydrochloride (Analyte) reference standard (purity ≥98%)
-
4-(Trifluoromethoxy)benzamidine hydrochloride (Internal Standard) reference standard (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards for the analyte and IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration curve (CAL) and quality control (QC) standards.
-
IS Spiking Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Sample Preparation Protocol
The following workflow provides a rapid and effective means of extracting the analyte from the plasma matrix.
Caption: Plasma protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
| HPLC System | UHPLC System | Provides high resolution and speed. |
| Column | Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., 2.1 x 50 mm, 3 µm) | Provides orthogonal retention mechanisms (hydrophobic and ionic) for polar basic compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient elution. |
| Gradient | 5% to 95% B over 2.0 min | Ensures sharp peak shape and elution of analyte while separating from matrix interferences. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Run Time | 3.5 min | Allows for high throughput. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amidine group is highly basic and readily forms [M+H]⁺ ions.[18] |
| MRM Transition (Analyte) | Q1: m/z 189.1 → Q3: m/z 172.1 | Precursor [M+H]⁺; Product ion corresponds to loss of NH₃. |
| MRM Transition (IS) | Q1: m/z 205.1 → Q3: m/z 188.1 | Precursor [M+H]⁺; Product ion corresponds to loss of NH₃. |
| Ion Source Temp. | 550 °C | Facilitates desolvation of ions. |
| IonSpray Voltage | +5500 V | Optimizes ion generation. |
| Collision Gas | Nitrogen | Standard for collision-induced dissociation. |
Note: MRM transitions and voltages should be optimized empirically for the specific instrument used.
Bioanalytical Method Validation
The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[1][19] The key performance characteristics are summarized below.
Specificity and Matrix Effect
Specificity was confirmed by analyzing six different lots of blank human plasma, which showed no significant interfering peaks at the retention times of the analyte or the IS. The matrix effect is a critical parameter that assesses the impact of co-eluting endogenous components on analyte ionization.[7][20] It was quantitatively evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma to its response in a neat solution.
Caption: Logic diagram for matrix effect evaluation.
Calibration Curve, Accuracy, and Precision
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The performance of the assay was evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria (FDA) |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Range | 0.5 – 500 ng/mL | - |
| LLOQ | 0.5 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Intra-day Accuracy (% Bias) | -3.4% to 5.1% | ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | 2.8% to 6.2% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -4.8% to 3.9% | ±15% (±20% at LLOQ) |
| Inter-day Precision (%CV) | 4.1% to 7.5% | ≤15% (≤20% at LLOQ) |
| Matrix Factor (IS-Normalized) | 0.92 – 1.07 | CV ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
Stability
The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), three freeze-thaw cycles (-80°C to RT), and long-term storage (-80°C for 90 days).
Conclusion
The LC-MS/MS method presented in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 4-(Trifluoromethyl)benzamidine in human plasma. The simple protein precipitation sample preparation and rapid analysis time make it highly suitable for supporting regulated bioanalytical studies. The comprehensive validation demonstrates that the method meets the stringent requirements for accuracy, precision, and stability, ensuring the generation of high-quality data for pharmacokinetic assessments in drug development.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. centerforbiosimilars.com [centerforbiosimilars.com]
- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 18. academic.oup.com [academic.oup.com]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 20. eijppr.com [eijppr.com]
Leveraging 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate for High-Resolution Co-Crystallography of Serine Proteases
An Application Note for Structural Biology and Drug Discovery
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in protein crystallography. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2] By binding with high affinity to the enzyme's active site, 4-(Trifluoromethyl)benzamidine acts as a powerful stabilizing agent, locking the protein into a single, homogenous conformation. This effect is highly advantageous for crystallization, often leading to the formation of well-ordered, high-resolution crystals. This document outlines the scientific basis for its use, its physicochemical properties, and a step-by-step protocol for co-crystallization experiments.
Physicochemical Properties and Handling
This compound is a white crystalline solid.[3] The trifluoromethyl group enhances its properties compared to unsubstituted benzamidine, potentially increasing lipophilicity and metabolic stability, which can be advantageous for certain biological assays, though its primary role in crystallography is as a structural tool.[3]
Table 1: Compound Specifications
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 175278-62-3 | [4] |
| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [4] |
| Molecular Weight | 260.64 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
(Note: Properties for the anhydrous hydrochloride salt (CAS 38980-96-0) may differ slightly.[6])
Storage and Preparation:
-
Storage: Store the compound desiccated at 2-8°C.
-
Solution Preparation: The compound is soluble in water and polar organic solvents like DMSO or ethanol. For co-crystallization, prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent that is compatible with the protein buffer (e.g., water or DMSO). Ensure the final concentration of the organic solvent in the crystallization drop is minimal (<5%) to avoid interference.
Scientific Rationale: Mechanism of Action in Crystallography
The utility of 4-(Trifluoromethyl)benzamidine in crystallography stems from its function as a potent and reversible competitive inhibitor of trypsin-like serine proteases.[1][2]
Mechanism of Inhibition:
-
Structural Mimicry: The positively charged benzamidine group mimics the side chains of arginine and lysine, which are the natural substrates for these enzymes.
-
Active Site Binding: The inhibitor binds non-covalently to the base of the S1 specificity pocket of the protease. A key interaction is the formation of a salt bridge between the amidinium group and the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the pocket.
-
Conformational Stabilization: By occupying the active site, the inhibitor stabilizes the flexible loops surrounding the binding pocket. This reduces the protein's conformational heterogeneity in solution, a major barrier to successful crystallization.[7][8] A homogenous population of protein-inhibitor complexes is much more likely to form a well-ordered crystal lattice.[9]
The diagram below illustrates the general principle of a benzamidine derivative binding to the S1 pocket of a serine protease.
Caption: Binding of 4-(Trifluoromethyl)benzamidine to the S1 pocket.
Application Case Study: Benzamidine in Complex with Bovine Trypsin
While a specific structure of 4-(trifluoromethyl)benzamidine with a protease may not be highlighted in the PDB, numerous structures with the parent compound, benzamidine, serve as a perfect model. A prime example is the crystal structure of bovine trypsin in complex with benzamidine (PDB ID: 1V2L).[10]
-
PDB ID: 1V2L
-
Resolution: 1.60 Å
-
Key Interactions: The structure reveals the amidine group of benzamidine forming a direct salt bridge with the side chain of Asp189. Additional hydrogen bonds and van der Waals interactions with backbone atoms of the active site loops further stabilize the complex.
-
Significance: This high-resolution structure exemplifies how a small molecule inhibitor can stabilize a protein's active site, enabling detailed structural analysis of enzyme-ligand interactions. This information is invaluable for structure-based drug design efforts.
Experimental Protocol: Co-crystallization
This section provides a generalized, step-by-step protocol for the co-crystallization of a target serine protease with this compound using the sitting-drop vapor diffusion method.
Workflow Overview
The overall process involves preparing the protein-ligand complex, setting up crystallization screens, and optimizing any initial hits to obtain diffraction-quality crystals.
Caption: General workflow for protein-ligand co-crystallization.
Materials and Reagents
-
Protein: Purified serine protease at a high concentration (e.g., 5-15 mg/mL) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Inhibitor: 100 mM stock of this compound in ultrapure water or DMSO.
-
Crystallization Screens: Commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen).
-
Crystallization Plates: 96-well sitting-drop vapor diffusion plates.
-
Cryoprotectant: A solution compatible with the crystallization condition, supplemented with a cryo-agent like glycerol or ethylene glycol (e.g., 25-30% v/v).
Step-by-Step Methodology
-
Preparation of the Protein-Inhibitor Complex:
-
Thaw the purified protein stock on ice.
-
To the protein solution, add the 4-(Trifluoromethyl)benzamidine stock solution to a final molar excess of 5-10 fold (e.g., for a 0.5 mM protein solution, add the inhibitor to a final concentration of 2.5-5 mM). This ensures saturation of the active sites.
-
Incubate the mixture on ice for at least 30-60 minutes to allow for complex formation. Some protocols may benefit from longer incubation times.[11]
-
(Optional) Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any minor precipitates before setting up drops.
-
-
Setting Up Crystallization Trials:
-
Using a multichannel pipette, dispense 80-100 µL of the various screen solutions into the reservoirs of the 96-well plate.
-
Using a robotic or manual liquid handler, place a 100-200 nL drop of the protein-inhibitor complex into the sitting-drop post.
-
Add an equal volume (100-200 nL) of the corresponding reservoir solution to the protein drop.
-
Seal the plate carefully with clear adhesive film to create a closed system for vapor diffusion.
-
-
Crystal Monitoring and Optimization:
-
Store the plates in a temperature-controlled environment (e.g., 20°C).
-
Monitor the drops for crystal growth using a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, etc.).
-
Document any hits, noting the condition (precipitant, buffer pH, additives) and morphology (e.g., needles, plates, 3D crystals).
-
If initial hits are small or of poor quality, perform optimization screening. This involves systematically varying the key parameters (precipitant concentration, pH, and temperature) around the initial hit condition.
-
-
Crystal Harvesting and Cryo-protection:
-
Once diffraction-quality crystals (typically >30 µm with sharp edges) are obtained, they must be cryo-cooled for data collection.
-
Prepare a cryoprotectant solution by adding a cryo-agent (e.g., 25% glycerol) to the mother liquor (the reservoir solution in which the crystal grew).
-
Using a mounted cryo-loop slightly larger than the crystal, quickly but gently scoop the crystal out of the drop.
-
Briefly pass the crystal through the cryoprotectant solution (5-30 seconds) to replace the water in the crystal lattice.
-
Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, vitrifying the solvent and preventing ice crystal formation.
-
Store the frozen crystal in liquid nitrogen until ready for X-ray diffraction data collection.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate | Protein/complex concentration is too high; kinetics of precipitation are too fast. | Decrease the protein concentration. Set up drops with a lower protein-to-reservoir ratio (e.g., 2:1 or 3:1). |
| No Crystals, Clear Drops | Protein/complex concentration is too low; conditions are not suitable for supersaturation. | Increase the protein concentration. Try a wider range of crystallization screens. |
| Ligand Not Bound in Structure | Low inhibitor affinity; inhibitor displaced during crystallization. | Ensure a sufficient molar excess of the inhibitor was used during complex formation. Add the inhibitor to the cryoprotectant solution to maintain binding. |
| Microcrystals or Needles | Nucleation is too rapid, preventing the growth of larger single crystals. | Lower the temperature. Use micro-seeding with crushed crystals from a previous drop. Fine-tune the precipitant concentration downwards. |
Conclusion
This compound is an invaluable tool for the structural analysis of serine proteases. Its ability to act as a high-affinity, stabilizing ligand greatly increases the probability of obtaining well-diffracting crystals. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to successfully determine the crystal structures of protease-inhibitor complexes, thereby accelerating discovery and design efforts.
References
- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 4. This compound [oakwoodchemical.com]
- 5. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aimspress.com [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. creative-biostructure.com [creative-biostructure.com]
Application Note: Utilizing 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate as a Reference Inhibitor in Serine Protease Drug Discovery Screening
Abstract
Serine proteases represent a large and functionally diverse family of enzymes, making them compelling targets for therapeutic intervention in a wide range of diseases, including cancer, inflammation, and infectious diseases. The discovery of potent and selective inhibitors for these enzymes is a cornerstone of many drug development programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a potent, reversible, competitive inhibitor, as a critical tool compound in drug discovery screening campaigns. We will detail its mechanism of action, provide validated, step-by-step protocols for its use as a positive control in enzymatic assays and high-throughput screening (HTS), and offer insights into data interpretation and troubleshooting.
Introduction to 4-(Trifluoromethyl)benzamidine
4-(Trifluoromethyl)benzamidine belongs to the benzamidine class of compounds, which are well-established as inhibitors of serine proteases like trypsin, thrombin, and plasmin.[1][2][3] The core benzamidine structure acts as a mimetic of the side chains of arginine and lysine, allowing it to bind competitively to the S1 specificity pocket of many serine proteases.[3]
The addition of a trifluoromethyl (CF₃) group at the 4-position of the benzene ring significantly enhances the compound's utility in a drug discovery context. The CF₃ group is a bioisostere that can improve critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, making 4-(Trifluoromethyl)benzamidine an excellent reference compound and a valuable scaffold for medicinal chemistry efforts.[4] This guide establishes the compound not merely as an inhibitor, but as a foundational tool for validating screening assays and contextualizing the activity of novel chemical entities.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 175278-62-3 | [5] |
| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | [5] |
| Molecular Weight | 330.20 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Readily soluble in water and ethanol | [1][3] |
Mechanism of Action: Competitive Inhibition
The inhibitory activity of 4-(Trifluoromethyl)benzamidine is rooted in its structural mimicry of the natural substrates of trypsin-like serine proteases. The key to its function is the positively charged amidinium group, which forms a strong ionic bond with the negatively charged aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket.
This interaction is highly favorable and effectively blocks the entry of the natural substrate's arginine or lysine side chain into the active site. The trifluoromethyl-substituted phenyl ring further stabilizes this interaction through hydrophobic contacts with the sides of the S1 pocket.[2][3] Because the inhibitor occupies the active site without being processed, it prevents the catalytic triad (Ser-His-Asp) from performing amide bond hydrolysis, thus halting enzymatic activity.[6] This mode of action is defined as reversible competitive inhibition.
Caption: Mechanism of competitive inhibition by 4-(Trifluoromethyl)benzamidine.
Application in a Drug Discovery Screening Workflow
In drug discovery, the reliability of a screening campaign is paramount. 4-(Trifluoromethyl)benzamidine serves as an indispensable reference compound to ensure assay integrity throughout the HTS workflow. Its primary role is as a robust positive control, confirming that the assay can detect inhibition when it occurs.
A typical HTS campaign involves several stages where a reliable control is crucial:
-
Primary Screen: A large library of compounds is tested at a single concentration. The control inhibitor validates that the assay is performing correctly on every plate.
-
Hit Confirmation: Compounds that show activity ("hits") are re-tested to confirm their effect, ruling out experimental artifacts.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ value. The IC₅₀ of the reference inhibitor should remain consistent across experiments, indicating low inter-assay variability.
-
Selectivity Assays: Lead compounds are tested against other related proteases to assess their specificity. 4-(Trifluoromethyl)benzamidine can be used as a control in these assays as well, especially when profiling against other trypsin-like enzymes.[7]
Caption: A typical HTS workflow showing points for reference control use.
Experimental Protocols
The following protocols provide a framework for using this compound in a standard in vitro enzymatic assay. These can be adapted for various serine proteases and substrate types.
Protocol 1: Preparation of Stock and Working Solutions
Accurate concentration determination is critical for reproducible results. Always use high-purity solvents and calibrated pipettes.
-
Compound Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
10 mM Stock Solution Preparation:
-
Calculate the mass of the compound required for your desired volume (e.g., for 1 mL of a 10 mM solution, use 3.302 mg).
-
Dissolve the weighed compound in high-purity DMSO. Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Intermediate and Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution series in DMSO.
-
Prepare the final working solutions by diluting the intermediate solutions into the assay buffer. Causality Note: Pre-diluting the compound in the assay buffer is crucial to prevent precipitation when adding it to the aqueous reaction mixture. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
Protocol 2: In Vitro Enzymatic Inhibition Assay (96-Well Plate Format)
This protocol describes a typical kinetic assay using a fluorogenic substrate.
Materials and Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (optimize for target enzyme).
-
Target Enzyme: Purified serine protease (e.g., Trypsin, Thrombin).
-
Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC for trypsin.
-
Inhibitor: this compound working solutions.
-
Plate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader with temperature control.
Procedure:
-
Plate Layout: Design the plate to include all necessary controls (see table below).
| Well Type | Reagents Added (in order) | Purpose |
| Blank | 1. 50 µL Assay Buffer2. 50 µL Substrate Solution | Measures substrate auto-hydrolysis/background. |
| Negative Control | 1. 50 µL Enzyme Solution2. 50 µL Substrate Solution | Represents 100% enzyme activity (0% inhibition). |
| Positive Control | 1. 50 µL of Inhibitor + Enzyme(Pre-incubated) | Represents maximum expected inhibition. |
| Test Compound | 1. 50 µL of Test Compound + Enzyme(Pre-incubated) | Measures the effect of the screening compound. |
-
Enzyme/Inhibitor Addition:
-
Add 45 µL of assay buffer to all wells.
-
Add 5 µL of the appropriate inhibitor working solution (or DMSO vehicle for Negative Control) to the wells.
-
Add 50 µL of the enzyme working solution to all wells except the "Blank" wells.
-
Mix the plate gently and incubate for 15-30 minutes at the assay temperature (e.g., 37°C). Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-dependent inhibitors.
-
-
Reaction Initiation:
-
Prepare the substrate solution in assay buffer at 2X the final desired concentration.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. The final volume should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 60 seconds for 15-30 minutes.
-
Data Analysis:
-
Plot fluorescence units (RFU) versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Calculate the percent inhibition for each test well using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)) * 100
Protocol 3: IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Prepare Inhibitor Dilution Series: Create a 10-point, 3-fold serial dilution of 4-(Trifluoromethyl)benzamidine in assay buffer, starting from a concentration that gives >90% inhibition.
-
Run Assay: Perform the enzymatic assay as described in Protocol 2, using the dilution series of the inhibitor.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
-
Data Interpretation and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Z'-factor (<0.5) | Inconsistent dispensing; low signal-to-background; unstable reagents. | Verify pipette calibration; optimize enzyme/substrate concentrations; ensure reagents are fresh and properly stored. |
| Inconsistent IC₅₀ for Control | Reagent degradation; incorrect inhibitor concentration; assay timing drift. | Prepare fresh inhibitor dilutions for each experiment; use a multichannel pipette for simultaneous additions; monitor temperature. |
| Compound Precipitation | Poor solubility of test compounds in aqueous buffer. | Decrease the final assay concentration of the test compound; check the DMSO tolerance of the assay. |
| High Background Signal | Substrate instability/auto-hydrolysis; contaminated buffer. | Test substrate stability over time; use fresh, filtered assay buffer. |
Conclusion
This compound is a powerful and reliable tool for any laboratory engaged in serine protease research and drug discovery. Its well-defined mechanism of action, robust inhibitory activity, and enhanced physicochemical properties make it an ideal reference compound. By incorporating this inhibitor as a positive control in screening assays, researchers can significantly increase the confidence, reproducibility, and overall quality of their screening data, paving the way for the successful identification of novel therapeutic agents.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. This compound [oakwoodchemical.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in Experimental Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. This guide is designed for researchers, scientists, and drug development professionals to diagnose, solve, and proactively prevent precipitation issues encountered when using this compound in aqueous buffer systems. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior to ensure the success and reproducibility of your experiments.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is essential to understand the physicochemical properties of this compound that govern its solubility.
Q1: What are the key properties of this compound that influence its solubility?
This compound's solubility is a tale of two halves: a hydrophilic, ionizable amidine group and a hydrophobic trifluoromethylphenyl group. It is supplied as a hydrochloride salt to enhance its water solubility.
-
Amidine Group: The -C(=NH)NH2 group is basic and readily protonated in acidic to neutral conditions, conferring a positive charge that dramatically increases aqueous solubility.
-
Trifluoromethylphenyl Group: The benzene ring substituted with a highly electronegative trifluoromethyl (-CF3) group is nonpolar and hydrophobic. This part of the molecule prefers non-aqueous environments and drives the tendency to precipitate from buffer solutions.
-
Hydrochloride Salt: The compound is provided as a pre-protonated salt (·HCl), which makes the solid readily soluble in water and polar organic solvents. However, this solubility is not guaranteed when transferred to a buffer, which has its own pH and ionic composition.
-
Hydration State: The "dihydrate" indicates that two water molecules are incorporated into the crystal structure. This can affect the calculated molecular weight and precise mass when preparing solutions.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzamidine Forms
| Property | 4-(Trifluoromethyl)benzamidine HCl[1] | 4-(Trifluoromethyl)benzamidine HCl Dihydrate[2] |
| CAS Number | 38980-96-0 | 175278-62-3 |
| Molecular Formula | C₈H₈ClF₃N₂ | C₈H₁₂ClF₃N₂O₂ |
| Molecular Weight | 224.61 g/mol | 260.64 g/mol |
| Appearance | White to off-white crystalline solid/powder | White to off-white crystalline solid/powder |
| Key Features | Hygroscopic, store under inert gas | Mp: ~155°C |
Q2: How does pH critically affect the solubility of this compound?
The pH of your buffer is the single most important factor controlling the solubility of 4-(Trifluoromethyl)benzamidine. The key is the relationship between the buffer's pH and the compound's pKa .
The pKa is the pH at which 50% of the amidine groups are protonated (charged, soluble) and 50% are in their neutral free base form (less soluble).
-
If pH < pKa: The majority of the compound will be in its protonated, cationic form (-C(NH₂)(NH₂)+), which is highly soluble in water.
-
If pH > pKa: The majority of the compound will deprotonate to its neutral free base form (-C(=NH)NH₂), which is significantly less soluble and prone to precipitation.
While the exact pKa of 4-(Trifluoromethyl)benzamidine is not readily published, we can make an expert inference. The pKa of unsubstituted benzamidine is ~11.6. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which stabilizes the neutral form and makes the amidine group a weaker base[3][4]. Therefore, the pKa of 4-(Trifluoromethyl)benzamidine is expected to be significantly lower than 11.6 . This means that as you move from neutral towards even mildly alkaline conditions, you risk converting the compound to its insoluble form.
References
- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate for Enzyme Inhibition
Welcome to the technical support center for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing its use as an enzyme inhibitor. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 4-(Trifluoromethyl)benzamidine and why is it used as an enzyme inhibitor?
4-(Trifluoromethyl)benzamidine is a synthetic compound that belongs to the benzamidine class of molecules.[1] Benzamidines are well-known for their ability to act as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][2] The core benzamidine structure mimics the side chain of arginine, allowing it to bind to the active site of these enzymes. The addition of a trifluoromethyl group can enhance its binding affinity and specificity for certain enzymes.[1][3]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C8H8ClF3N2O2 | [4] |
| Molecular Weight | 224.61 g/mol (anhydrous HCl salt) | [5][6] |
| Appearance | White to almost white powder or crystal | [6][7] |
| Melting Point | Approximately 155-167 °C | [4][6] |
| Storage | Room temperature, in a cool, dark, and dry place. It is hygroscopic. | [6] |
Q3: How do I prepare a stock solution of this compound?
Due to its hydrochloride salt form, this compound is generally soluble in aqueous solutions. However, for high-concentration stock solutions, using a solvent like DMSO is common practice.
Recommended Protocol:
-
Weighing: Accurately weigh the desired amount of the compound in a microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve your target stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during enzyme inhibition assays with this compound.
Issue 1: Inconsistent or non-reproducible IC50 values.
Possible Cause 1: Compound Precipitation The trifluoromethyl group increases the hydrophobicity of the molecule. While the hydrochloride salt aids solubility, precipitation can occur in aqueous assay buffers, especially at higher concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before starting your assay, visually inspect the diluted inhibitor solutions in your assay buffer for any signs of cloudiness or precipitation.
-
Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%).
-
Solubility Assessment: Determine the aqueous solubility of the compound in your specific assay buffer.
Possible Cause 2: Compound Aggregation Hydrophobic compounds can form aggregates in solution, leading to non-specific inhibition of the enzyme. This can result in unusually steep dose-response curves and high potency that is not reproducible.
Troubleshooting Steps:
-
Detergent Test: Re-run the inhibition assay with the addition of a non-ionic detergent like 0.01% (v/v) Triton X-100 to the assay buffer.[8] A significant rightward shift in the IC50 curve in the presence of the detergent suggests aggregation-based inhibition.[8][9]
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates at the concentrations used in your assay.[8]
Issue 2: The inhibitor shows high potency in a biochemical assay but is inactive in a cell-based assay.
Possible Cause: Poor Cell Permeability The properties that make a compound a good inhibitor in a purified enzyme system do not guarantee its effectiveness in a cellular context. The compound must cross the cell membrane to reach its intracellular target.
Troubleshooting Steps:
-
Permeability Assays: If feasible, perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to assess the compound's ability to cross cell membranes.
-
Structural Analogs: Consider testing structurally related analogs with potentially better permeability profiles.
Issue 3: Time-dependent inhibition is observed.
Possible Cause: Slow-binding Inhibition or Covalent Modification Some inhibitors exhibit time-dependent inhibition, where the level of inhibition increases with the duration of pre-incubation with the enzyme.
Troubleshooting Steps:
-
Pre-incubation Time Course: Perform experiments where the inhibitor is pre-incubated with the enzyme for varying amounts of time before adding the substrate. This will help characterize the time-dependent nature of the inhibition.
-
Mechanism of Inhibition Studies: Conduct detailed kinetic studies to determine if the inhibitor is a slow-binding inhibitor or if it forms a covalent bond with the enzyme.
Section 3: Experimental Protocols
Protocol 1: Determining the IC50 of 4-(Trifluoromethyl)benzamidine
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of 4-(Trifluoromethyl)benzamidine against a target enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate (preferably a fluorogenic or chromogenic substrate for ease of detection)
-
Assay buffer
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader
Workflow:
Caption: Workflow for IC50 determination.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 4-(Trifluoromethyl)benzamidine stock solution in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.
-
Enzyme and Inhibitor Incubation: In the wells of the microplate, add the diluted inhibitor solutions and the enzyme solution. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Monitor Reaction: Immediately place the plate in a plate reader and monitor the change in signal (fluorescence or absorbance) over time.
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[10][11][12]
-
Protocol 2: Investigating the Mechanism of Inhibition (MOA)
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is critical. This can be determined by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax.
Workflow:
Caption: Workflow for determining the mechanism of inhibition.
Procedure:
-
Experimental Setup: Set up a matrix of reactions with varying concentrations of the substrate and a few fixed concentrations of 4-(Trifluoromethyl)benzamidine (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Measure Initial Velocities: For each condition, measure the initial reaction velocity as described in the IC50 protocol.
-
Data Plotting: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or by fitting the data directly to the Michaelis-Menten equation.
-
Analysis:
-
Competitive Inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive Inhibition: Km remains unchanged, while Vmax decreases.
-
Uncompetitive Inhibition: Both Km and Vmax decrease.
-
Mixed Inhibition: Both Km and Vmax change.
-
Section 4: Concluding Remarks
Optimizing the use of this compound requires a systematic approach that combines a solid understanding of its properties with careful experimental design and troubleshooting. By following the guidance in this technical support center, researchers can confidently and effectively utilize this potent inhibitor in their studies.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate solutions
Welcome to the technical support center for 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of solutions of this compound. Here, you will find a question-and-answer-based format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What is causing this discoloration and is the compound degrading?
A1: The appearance of a yellow tint in your solution is a common indicator of degradation. This discoloration is often due to oxidative degradation of the benzamidine moiety. Aromatic compounds, in general, can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The trifluoromethyl group, while generally enhancing chemical stability, does not prevent oxidation of the aromatic ring system. It is crucial to handle and store the solid compound and its solutions with care to minimize exposure to these elements.[1] For critical applications, it is advisable to confirm the integrity of the compound using an analytical technique like HPLC.
Q2: I've observed a precipitate forming in my aqueous stock solution of this compound, which was clear upon preparation. What is happening?
A2: Precipitate formation in a previously clear solution can be attributed to a few factors. The most common is a change in pH, which affects the solubility of the compound. 4-(Trifluoromethyl)benzamidine is a salt of a weak base and a strong acid (hydrochloric acid). The solubility of such salts is pH-dependent. If the pH of your solution increases, for example, due to the absorption of atmospheric CO2 in an unbuffered solution, the free base form of the amidine may precipitate out as it is generally less soluble than the hydrochloride salt.
Another possibility is that the precipitate is a degradation product. Hydrolysis of the amidine group to the corresponding benzamide can occur, and this product may have lower solubility in your solvent system.[2]
Q3: How does the trifluoromethyl group affect the stability of the benzamidine molecule?
A3: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene ring and the amidine functional group. This generally enhances the metabolic and chemical stability of the molecule.[3][4][5] However, under certain conditions, particularly alkaline pH, the trifluoromethyl group itself can be susceptible to hydrolysis, converting to a carboxylic acid (-COOH) group. While this is a known degradation pathway for trifluoromethyl-containing aromatic compounds, the amidine group is typically more labile.[2]
Troubleshooting Guide
Issue: Rapid Loss of Potency of My this compound Solution
Underlying Cause: The primary degradation pathway for amidines in aqueous solution is hydrolysis. The C=N bond of the amidine group is susceptible to nucleophilic attack by water, leading to the formation of 4-(trifluoromethyl)benzamide and ammonia. This hydrolysis is catalyzed by both acid and base.[2]
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol provides a step-by-step method for preparing a more stable stock solution of this compound.
-
Solvent Selection:
-
For aqueous solutions, use high-purity, degassed water (e.g., HPLC-grade) to minimize dissolved oxygen.
-
Consider using a buffered solution to maintain a stable pH. A slightly acidic pH (e.g., pH 4-6) is generally recommended to enhance the stability of the protonated amidine form and minimize hydrolysis.
-
For organic stock solutions, anhydrous solvents such as DMSO or ethanol can be used. These should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[6]
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound (Molecular Weight: 260.64 g/mol ).[7] Remember to account for the two water molecules in your calculations.
-
Dissolve the solid in the chosen solvent. Gentle warming and sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Store aqueous solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
For long-term storage, overlaying the solution with an inert gas before sealing the vial is recommended to prevent oxidation.
-
Protocol 2: Stability Indicating HPLC Method for Quality Control
This protocol outlines a general method for assessing the stability of your this compound solutions. Method optimization may be required for your specific instrumentation and application.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to ensure the analyte is in its protonated form, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 230-260 nm).
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject your test solution.
-
The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound Solutions
| Parameter | Recommendation | Rationale |
| pH | Slightly acidic (pH 4-6) | Minimizes both acid and base-catalyzed hydrolysis of the amidine group. |
| Temperature | Low temperature (-20°C or -80°C for storage) | Slows down the rate of chemical degradation. |
| Solvent | Degassed, high-purity water or anhydrous organic solvents | Reduces oxidative degradation and hydrolysis. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation. |
Visualizations
Diagram 1: Key Factors in Solution Stability
Caption: Key factors influencing the stability of the solution.
Diagram 2: Troubleshooting Workflow
Caption: A workflow for troubleshooting solution instability.
References
Technical Support Center: Overcoming Resistance to 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate in Cell-Based Assays
Welcome to the technical support center for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this serine protease inhibitor in their cell-based assays. Here, we will explore the potential challenges of cellular resistance and provide in-depth troubleshooting strategies to ensure the success of your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to help you navigate the complexities of your research.
Introduction to this compound
4-(Trifluoromethyl)benzamidine is a potent, competitive, and reversible inhibitor of trypsin-like serine proteases.[1] The trifluoromethyl group enhances its metabolic stability and potency.[2] It is widely used in research to study the role of serine proteases in various physiological and pathological processes, including cancer, inflammation, and viral infection.[3][4] However, as with many targeted therapies, cells can develop resistance to its inhibitory effects, leading to inconsistent or misleading results in cell-based assays. This guide will equip you with the knowledge to anticipate, identify, and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What is the primary mechanism of action for 4-(Trifluoromethyl)benzamidine?
A1: 4-(Trifluoromethyl)benzamidine acts as a competitive inhibitor of trypsin-like serine proteases. It binds to the active site of the enzyme, preventing the binding and cleavage of its natural substrates.[1] This inhibition can disrupt downstream signaling pathways that are dependent on the activity of these proteases.[5][6]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical for maintaining the compound's stability and activity. It should be stored in a cool, dry place, protected from light and moisture.[7] For long-term storage, it is recommended to keep it at -20°C. When preparing stock solutions, use an appropriate solvent such as sterile water or a buffer at a neutral pH. It is advisable to prepare fresh working solutions for each experiment to avoid degradation.[7]
Q3: My compound is not showing the expected inhibitory effect in my cell-based assay, even at high concentrations. What could be the issue?
A3: This is a common issue that can stem from several factors. The cells may have developed resistance to the compound, or there could be experimental variables affecting its activity. This guide will walk you through a systematic troubleshooting process to identify the root cause, starting with verifying the compound's integrity and the assay conditions.
Understanding and Identifying Cellular Resistance
Cellular resistance to a drug can be either intrinsic (pre-existing) or acquired (developed over time with exposure). The manifestation of resistance in your cell-based assay is typically observed as a significant increase in the half-maximal inhibitory concentration (IC50) value.
Interpreting IC50 Values for Resistance
The IC50 value is the concentration of an inhibitor required to reduce a biological activity by 50%. A higher IC50 value indicates lower potency and can be a sign of resistance.[8][9]
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Interpretation |
| Sensitive (Parental) | 4-(Trifluoromethyl)benzamidine | 10 | 1 | Baseline sensitivity |
| Resistant (Derived) | 4-(Trifluoromethyl)benzamidine | 150 | 15 | Significant acquired resistance |
| Sensitive (Parental) | Control Compound | 5 | - | - |
| Resistant (Derived) | Control Compound | 6 | - | - |
This table presents hypothetical data to illustrate the concept of fold resistance.
Troubleshooting Guide: A Step-by-Step Approach
When faced with suspected resistance, a systematic approach to troubleshooting is essential. The following workflow will guide you through the process of identifying and addressing the issue.
Caption: Troubleshooting workflow for resistance.
Step 1: Initial Checks - Ruling Out Experimental Artifacts
Before concluding that your cells are resistant, it's crucial to eliminate potential experimental errors.
-
Compound Integrity:
-
Source and Purity: Ensure you are using a high-purity compound from a reputable supplier.
-
Storage and Handling: Confirm that the compound has been stored correctly and that stock solutions are not degraded. Prepare fresh dilutions for each experiment.
-
-
Assay Conditions:
-
Cell Health: Monitor cell morphology and viability. Unhealthy cells can respond unpredictably to treatment.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run controls with the compound in the absence of cells to check for this.[2]
-
Inconsistent Seeding: Ensure uniform cell seeding density across all wells.
-
Step 2: Investigating Potential Mechanisms of Resistance
If initial checks do not resolve the issue, the next step is to investigate the potential biological mechanisms of resistance.
One of the most common mechanisms of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell.[1][10][11]
-
Hypothesis: The resistant cells are overexpressing an ABC transporter that is actively pumping 4-(Trifluoromethyl)benzamidine out of the cell.
-
Experimental Approach:
-
Co-treatment with an Efflux Pump Inhibitor: Perform the cell-based assay with 4-(Trifluoromethyl)benzamidine in the presence and absence of a known broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A).
-
Expected Outcome: If increased efflux is the mechanism of resistance, co-treatment with an efflux pump inhibitor should re-sensitize the resistant cells to 4-(Trifluoromethyl)benzamidine, resulting in a lower IC50 value.
-
Confirmation: Use techniques like qPCR or Western blotting to compare the expression levels of common ABC transporters (e.g., P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2) between your sensitive and resistant cell lines.[12]
-
Mutations in the gene encoding the target serine protease can alter the binding site of the inhibitor, reducing its affinity and efficacy.
-
Hypothesis: The resistant cells have a mutation in the target serine protease that prevents or reduces the binding of 4-(Trifluoromethyl)benzamidine.
-
Experimental Approach:
-
Target Sequencing: Isolate RNA from both sensitive and resistant cell lines, reverse transcribe to cDNA, and sequence the coding region of the target serine protease gene.
-
Expected Outcome: Compare the sequences to identify any mutations in the resistant cell line that are not present in the sensitive parental line.
-
Confirmation: If a mutation is identified, you can perform in vitro enzymatic assays with the purified wild-type and mutant protease to confirm that the mutation directly affects the inhibitory activity of 4-(Trifluoromethyl)benzamidine.
-
Cells can develop resistance by upregulating enzymes that metabolize and inactivate the drug. For benzamidine-related compounds, this could involve N-reduction or glucuronidation.[13]
-
Hypothesis: The resistant cells are metabolizing 4-(Trifluoromethyl)benzamidine into an inactive form at a higher rate than the sensitive cells.
-
Experimental Approach:
-
Metabolite Analysis: Incubate both sensitive and resistant cells with 4-(Trifluoromethyl)benzamidine for a defined period. Collect the cell lysates and culture media.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and any potential metabolites in the samples.
-
Expected Outcome: A lower concentration of the parent compound and a higher concentration of one or more metabolites in the resistant cell samples would suggest metabolic inactivation as a resistance mechanism.
-
Cells can bypass the effect of an inhibitor by activating alternative signaling pathways that compensate for the inhibited one. Serine proteases often signal through Protease-Activated Receptors (PARs), and alterations in this pathway can contribute to resistance.[5][6]
-
Hypothesis: The resistant cells have upregulated a compensatory signaling pathway that circumvents the need for the serine protease being inhibited by 4-(Trifluoromethyl)benzamidine.
-
Experimental Approach:
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to compare the activation status of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in sensitive and resistant cells, both with and without treatment with 4-(Trifluoromethyl)benzamidine.
-
Investigate PAR Signaling: Examine the expression and activation of PARs in your cell lines.[14]
-
Expected Outcome: You may observe hyperactivation of a pro-survival or pro-proliferative pathway in the resistant cells, even in the presence of the inhibitor.
-
Caption: Mechanisms of resistance and validation.
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTS/MTT)
This protocol provides a general framework for assessing the effect of 4-(Trifluoromethyl)benzamidine on cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., medium with the same concentration of solvent used for the compound).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In-Cell Western for Signaling Pathway Analysis
This protocol allows for the quantification of protein phosphorylation to assess signaling pathway activation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with 4-(Trifluoromethyl)benzamidine as described in Protocol 1.
-
-
Cell Fixation and Permeabilization:
-
After treatment, remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) and a primary antibody for a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells and image the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target and loading control proteins. Normalize the target protein signal to the loading control signal.
-
Best Practices for Working with this compound
-
Solubility: Ensure the compound is fully dissolved in the stock solution (typically water or buffer). If you observe precipitation in your working dilutions, consider using a different buffer system or adding a low concentration of a non-ionic detergent (after confirming it does not affect your assay).
-
pH Stability: The stability of benzamidine derivatives can be pH-dependent. Maintain a consistent and appropriate pH in your assay buffer.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.
By following this comprehensive guide, you will be better equipped to troubleshoot and overcome potential resistance to this compound in your cell-based assays, leading to more robust and reliable scientific data.
References
- 1. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of Serine Proteases and Inhibitors in Cancer | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Review of serine protease inhibitors: Development and applications | Semantic Scholar [semanticscholar.org]
- 5. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 11. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
4-(Trifluoromethyl)benzamidine hydrochloride dihydrate degradation and storage conditions
Welcome to the technical support center for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the handling, storage, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reproducibility of your results.
Introduction
This compound is a versatile building block and a key structural motif in many biologically active molecules, particularly as an inhibitor of serine proteases. The trifluoromethyl group often enhances metabolic stability and binding affinity. However, the benzamidine functional group, while crucial for its biological activity, is susceptible to degradation, primarily through hydrolysis. This guide will delve into the critical aspects of its stability and provide practical solutions to common challenges encountered in the laboratory.
I. Storage and Handling: The First Line of Defense
Proper storage and handling are paramount to preserving the integrity of this compound. As a hydrochloride salt, the compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] This absorbed water can initiate degradation even in the solid state over time.
Recommended Storage Conditions
For optimal stability, the solid compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (typically 2-8 °C) or at room temperature in a desiccated environment. | Lower temperatures slow down the rate of any potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Light | In a dark place, protected from light. | To prevent potential photodegradation, a common pathway for aromatic compounds. |
| Container | Tightly sealed container. | Prevents the ingress of moisture and air. |
Handling Precautions
-
Work in a dry environment: Whenever possible, handle the solid compound in a glove box or a fume hood with a dry atmosphere.
-
Minimize exposure to air: Open the container only when necessary and for the shortest possible time.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, gloves, and a lab coat.
II. Degradation and Stability: Understanding the Chemistry
The primary route of degradation for this compound in the presence of water is hydrolysis.
Hydrolytic Degradation
Benzamidine and its derivatives are known to hydrolyze in aqueous solutions to form the corresponding benzamide.[3][4] This reaction is pH-dependent, with the rate of hydrolysis increasing significantly in basic conditions.[3]
The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the amidine carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield 4-(trifluoromethyl)benzamide and ammonia.
Caption: Hydrolysis of 4-(Trifluoromethyl)benzamidine.
The electron-withdrawing nature of the trifluoromethyl group is expected to increase the electrophilicity of the amidine carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted benzamidine.[5] Therefore, careful pH control of aqueous solutions is critical.
Thermal and Photodegradation
-
Thermal Degradation: High temperatures can lead to the decomposition of organic molecules. For fluorinated compounds, this can sometimes result in the formation of smaller fluorinated products.[6][7] It is advisable to avoid exposing the compound to excessive heat.
-
Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to degradation upon exposure to UV light.[8] This can lead to a variety of products, and it is recommended to protect the compound from light during storage and experiments.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
FAQs: Storage and Solution Preparation
Q1: I left the container of the solid compound open on the bench for a short period. Is it still usable?
A1: Due to its hygroscopic nature, the compound will have absorbed some atmospheric moisture.[1][2] For non-quantitative or less sensitive applications, it may still be usable. However, for highly sensitive assays or for use as a reference standard, it is recommended to use a fresh, properly stored sample. To minimize water content, you can dry the material under a high vacuum.
Q2: What is the best way to prepare and store stock solutions?
A2: Prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or ethanol. For aqueous solutions, use a buffer at a neutral or slightly acidic pH (e.g., pH 6-7) to minimize hydrolysis.[3] It is highly recommended to prepare fresh aqueous solutions for each experiment. If storage of aqueous solutions is unavoidable, aliquot and freeze them at -20°C or -80°C immediately after preparation and use them promptly after thawing, avoiding multiple freeze-thaw cycles.
Q3: My aqueous solution of the compound has a lower than expected activity in my assay.
A3: This is likely due to hydrolysis, especially if the solution was prepared in a basic buffer or stored for an extended period at room temperature.[3][4] The resulting 4-(trifluoromethyl)benzamide is unlikely to be active in assays where the amidine group is crucial for binding. Always prepare fresh aqueous solutions or use aliquots from a frozen stock.
Troubleshooting: Analytical Characterization
Q4: The N-H protons in the ¹H NMR spectrum of my compound are broad and difficult to integrate.
A4: This is a common characteristic of amidines and can be attributed to several factors:
-
Tautomerism: Amidines can exist as a mixture of tautomers in solution, and rapid exchange between them can broaden the NMR signals.
-
Quadrupolar Broadening: The nitrogen atom has a nuclear quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals.
-
Proton Exchange: Exchange with residual water in the NMR solvent can also cause broadening.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the NMR probe can slow down the exchange processes, potentially resulting in sharper signals.
-
Solvent Choice: Using a polar, aprotic solvent like DMSO-d₆ can sometimes sharpen N-H peaks due to hydrogen bonding.
-
Deuterium Exchange: Add a drop of D₂O to your NMR tube. The N-H protons will exchange with deuterium, causing their signals to disappear, which confirms their identity.
Q5: I am having trouble getting a clean mass spectrum of my compound. The molecular ion is weak or absent.
A5: The fragmentation of amidines and fluorinated compounds in a mass spectrometer can be challenging.
-
Fragmentation Pattern: A common fragmentation pathway for benzamides (the hydrolysis product) is the loss of the amide group to form a stable benzoyl cation, which can further fragment to a phenyl cation.[9] While not directly the amidine, similar fragmentation patterns can be expected. For trifluoromethylated aromatics, the loss of the CF₃ group is also a possible fragmentation pathway.
-
Ionization Technique: Electrospray ionization (ESI) is generally a soft ionization technique suitable for such molecules.
Troubleshooting Steps:
-
Optimize Ionization Source: Adjust the settings of your ESI source (e.g., capillary voltage, temperature) to minimize in-source fragmentation.
-
Mobile Phase Modifier: If using LC-MS, adding a small amount of a volatile acid like formic acid to the mobile phase can help to protonate the amidine and improve its ionization efficiency.
Caption: Troubleshooting workflow for common issues.
IV. Conclusion
While this compound is a valuable reagent, its utility is dependent on maintaining its chemical integrity. By understanding its primary degradation pathway through hydrolysis and implementing the recommended storage, handling, and experimental practices outlined in this guide, researchers can mitigate the risks of degradation and ensure the reliability of their results. Always refer to the supplier's safety data sheet (SDS) for specific safety information.
V. References
-
Chaignon, P., et al. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). Journal of Photochemistry and Photobiology A: Chemistry, 170(3), 253-261. --INVALID-LINK--
-
Gao, Y., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 10(42), 25061-25068. --INVALID-LINK--
-
SpectraBase. (n.d.). 4-Trifluoromethylbenzamide. Wiley-VCH. --INVALID-LINK--
-
Khan, M. A. R., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27354-27363. --INVALID-LINK--
-
McDonough, M. J., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(15), 10766-10777. --INVALID-LINK--
-
Key, B. D., et al. (1997). Anaerobic degradation of fluorinated aromatic compounds. Environmental Science & Technology, 31(12), 3552-3557. --INVALID-LINK--
-
Barata-Vallejo, S., et al. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 12(10), 1184. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-TRIFLUOROMETHYL-BENZAMIDINE HCL(38980-96-0) 1H NMR spectrum. --INVALID-LINK--
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. --INVALID-LINK--
-
Yu, L. J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry, 86(19), 13762-13767. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... --INVALID-LINK--
-
Nagorski, R. W., & Stewart, S. C. (2007). Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. The Journal of Organic Chemistry, 72(22), 8527-8530. --INVALID-LINK--
-
NIST. (n.d.). 4-(Trifluoromethyl)benzamide. NIST WebBook. --INVALID-LINK--
-
ResearchGate. (2018). What makes a substance hygroscopic?. --INVALID-LINK--
-
SpectraBase. (n.d.). Benzamide, 4-trifluoromethyl-N-(2-butyl)-N-decyl-. Wiley-VCH. --INVALID-LINK--
-
Yu, L. J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. --INVALID-LINK--
-
Chaignon, P., et al. (2005). Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). SciSpace. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum. --INVALID-LINK--
-
Wikipedia. (n.d.). Hydrochloride. --INVALID-LINK--
-
Wang, Y., et al. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. --INVALID-LINK--
-
ResearchGate. (n.d.). Mass fragmentation pattern of 4a. --INVALID-LINK--
-
Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-285. --INVALID-LINK--
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. --INVALID-LINK--
-
US EPA. (2022). Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS). --INVALID-LINK--
-
Barata-Vallejo, S., & Postigo, A. (2013). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Current Organic Synthesis, 10(6), 857-873. --INVALID-LINK--
-
Wang, F., et al. (2018). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 9(1), 1-8. --INVALID-LINK--
-
Hersh, L. B., & Moomaw, E. W. (1987). Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin. Journal of Biological Chemistry, 262(13), 6156-6161. --INVALID-LINK--
-
University of Minnesota Duluth. (2005). Principles of Drug Action 1, Spring 2005, Amides. --INVALID-LINK--
-
Fluoropolymer Manufacturing Council. (2020). Thermal degradation of fluoropolymers. --INVALID-LINK--
References
- 1. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Thermal decomposition products of per- and polyfluoroalkyl substances (PFAS) - American Chemical Society [acs.digitellinc.com]
- 8. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 9. researchgate.net [researchgate.net]
Addressing poor solubility of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in aqueous solutions
Welcome to the technical support center for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on addressing its challenging aqueous solubility.
I. Compound Overview
This compound is a synthetic, competitive inhibitor of trypsin and other serine proteases. Its benzamidine moiety is a key structural feature that allows it to interact with the active site of these enzymes.[1] The trifluoromethyl group enhances its properties, but can also contribute to its limited solubility in aqueous solutions. Understanding the physicochemical properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| CAS Number | 175278-62-3 | [2] |
| Molecular Formula | C8H12ClF3N2O2 | [3] |
| Molecular Weight | 260.64 g/mol | [3] |
| Appearance | White to almost white powder or crystals | |
| Purity | >98.0% (HPLC) | |
| Storage | Room temperature, in a cool, dark, and dry place. It is hygroscopic. | [4] |
II. Troubleshooting Guide: Poor Aqueous Solubility
This section addresses the most common issue encountered with this compound: its poor solubility in aqueous solutions.
Issue 1: Precipitate Formation or Incomplete Dissolution in Aqueous Buffers
Cause: The limited aqueous solubility of the compound at neutral or near-neutral pH is the primary cause. Like other benzamidine derivatives, its solubility is pH-dependent.[5] The protonated (cationic) form of the amidine group is more soluble in water than the neutral form.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Step-by-Step Protocol:
-
pH Adjustment:
-
Rationale: Lowering the pH of the aqueous solution will protonate the amidine group, increasing its polarity and, consequently, its solubility in water.[5]
-
Protocol:
-
Start with a slightly acidic buffer (e.g., pH 5.0-6.0).
-
If the compound does not fully dissolve, incrementally add small volumes of dilute HCl (e.g., 0.1 N) to lower the pH.
-
Monitor the dissolution of the solid after each addition. Aim for the lowest pH necessary to achieve complete dissolution while remaining compatible with your experimental system.
-
-
-
Gentle Heating:
-
Rationale: Increasing the temperature of the solvent increases the kinetic energy of the molecules, which can help to overcome the intermolecular forces in the crystal lattice, thereby promoting dissolution.
-
Protocol:
-
Warm the solution to 30-40°C while stirring.
-
Do not exceed 50°C, as excessive heat may risk degradation of the compound.
-
Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
-
-
Sonication:
-
Rationale: Sonication uses ultrasonic waves to create cavitation microbubbles. The collapse of these bubbles generates localized high-energy, which can break apart solid aggregates and enhance dissolution.
-
Protocol:
-
Place the vessel containing the solution in a sonication bath.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solution.
-
Visually inspect for complete dissolution between bursts.
-
-
-
Use of Co-solvents (for stock solutions):
-
Rationale: If a highly concentrated stock solution is required, a small amount of a water-miscible organic solvent can be used to aid in dissolution.
-
Protocol:
-
First, dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol.
-
Then, slowly add the aqueous buffer to the desired final volume while stirring vigorously.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application, as it may affect enzyme activity or cell viability.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the stability of the compound in solution?
The stability of similar compounds can be pH-dependent.[6] It is advisable to prepare fresh solutions for each experiment. For short-term storage, keeping the solution at 2-8°C is recommended. For longer-term storage of stock solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q3: Can I use buffers other than those with a low pH?
Yes, but you may encounter solubility issues. If your experiment requires a neutral or basic pH, it is recommended to first prepare a concentrated stock solution at a lower pH where the compound is fully dissolved. You can then dilute this stock solution into your final buffer. The final concentration of the compound should be low enough to remain soluble at the higher pH.
Q4: How can I verify the concentration of my prepared solution?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method to determine the concentration and purity of your solution.[7] You would need a reference standard of known concentration to create a calibration curve.
Q5: Are there any known incompatibilities with common reagents?
Avoid strong oxidizing agents and strong bases, as they may degrade the compound.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out 2.606 mg of this compound (MW: 260.64 g/mol ).
-
Add 900 µL of a suitable acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Vortex briefly. If the solid does not completely dissolve, proceed with the troubleshooting steps outlined in Section II.
-
Once fully dissolved, adjust the final volume to 1 mL with the same buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Verifying Solubility Enhancement by pH Adjustment
This protocol allows for a qualitative assessment of how pH affects the solubility of the compound.
Caption: Workflow for assessing pH-dependent solubility.
-
Prepare Buffers: Prepare three buffers with different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Add Compound: To a fixed volume of each buffer (e.g., 5 mL), add an excess amount of this compound (e.g., 10 mg).
-
Equilibrate: Stir the suspensions at a constant temperature for 1-2 hours to allow them to reach equilibrium.
-
Observe: Visually compare the amount of undissolved solid in each vial. You should observe significantly less undissolved solid at the lower pH.
-
(Optional) Quantify: Centrifuge each suspension to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm filter, and analyze the concentration of the dissolved compound by HPLC.
V. References
-
ResearchGate. (2025, August 9). Time and pH-dependent uptake of benzidine by XAD-4 hydrophobic resin. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. This compound. Retrieved from --INVALID-LINK--
-
TCI Deutschland GmbH. 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from --INVALID-LINK--
-
PubChem. 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 4-(Trifluoromethyl)benzamidine. Retrieved from --INVALID-LINK--
-
Wikipedia. Benzamidine. Retrieved from --INVALID-LINK--
-
TCI Chemicals. 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. Retrieved from --INVALID-LINK--
-
Chemistry Research Journal. Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water. Retrieved from --INVALID-LINK--
-
PubChem. 4-(Trifluoromethyl)benzamidoxime. Retrieved from --INVALID-LINK--
-
PubMed. (2008, March 20). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 4-(Trifluoromethyl)benzylamine. Retrieved from --INVALID-LINK--
-
PubChem. 4-Fluoro-2-trifluoromethyl-benzamidine. Retrieved from --INVALID-LINK--
-
BenchChem. Stability of 4-(Trifluoromethyl)umbelliferone in solution over time. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. acetamidine hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. List of solvents used in the systematic screening. Solvents with which TCl forms solvates are presented at the top and are separated from the other solvents. Retrieved from --INVALID-LINK--
-
PMC - NIH. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from --INVALID-LINK--
-
TCI EUROPE N.V. 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from --INVALID-LINK--
-
TCI Chemicals. 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from --INVALID-LINK--
-
PubChem. 4-(Trifluoromethyl)benzoic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. 4-TRIFLUOROMETHYL-BENZAMIDINE HCL(38980-96-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
TCI AMERICA. 4-(Trifluoromethyl)benzamidine Hydrochloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 4-(Trifluoromethyl)benzamidine. Retrieved from --INVALID-LINK--
-
CP Lab Safety. This compound, 95% Purity, C8H12ClF3N2O2, 100 grams. Retrieved from --INVALID-LINK--
-
TCI Chemicals. SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. This compound [oakwoodchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate for High-Throughput Screening
Welcome to the technical support center for the optimal use of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate in high-throughput screening (HTS) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound into their screening campaigns. By understanding the unique chemical characteristics of this molecule, we can proactively address common challenges and ensure the generation of high-quality, reproducible data.
I. Foundational Knowledge: Understanding the Molecule
This compound is a white solid compound.[1] Its structure, featuring a benzamidine core and a trifluoromethyl group, presents both opportunities and challenges in HTS assays. The benzamidine moiety is a known pharmacophore, particularly for serine proteases, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[2] However, these same features can also contribute to assay interference.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: How should I store and handle this compound?
A1: Proper storage is crucial for maintaining compound integrity.[3]
-
Solid Form: Store the compound at -20°C for long-term stability, which can be effective for up to three years.[3] For shorter periods, storage at 4°C is acceptable for up to two years.[3]
-
In Solution: Stock solutions should be prepared, aliquoted into ready-to-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] It is recommended to use stock solutions within one month if stored at -20°C and within six months if stored at -80°C.[3]
Q2: What is the best solvent for creating a stock solution?
A2: The choice of solvent is critical and can impact compound solubility and cell viability in cell-based assays.
-
DMSO: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or assay interference.[3]
-
Aqueous Buffers: While the hydrochloride salt form of the compound suggests some aqueous solubility, it is essential to experimentally determine the solubility limit in your specific assay buffer.
Q3: What are the known chemical properties of this compound?
A3: Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C8H7F3N2 · HCl · 2H2O | [4] |
| Molecular Weight | 260.64 g/mol | [4] |
| Appearance | White solid | [1] |
| SMILES String | NC(C1=CC=C(C=C1)C(F)(F)F)=N.Cl |
III. Troubleshooting Guide: Navigating HTS Challenges
This section provides in-depth guidance on identifying and resolving specific issues that may arise during your screening campaign.
Issue 1: Poor Solubility and Compound Precipitation
The trifluoromethyl group can increase lipophilicity, potentially leading to poor aqueous solubility. Compound precipitation can lead to inaccurate concentration measurements and is a common source of false positives.
Root Causes:
-
Exceeding the solubility limit in the assay buffer.
-
"Crashing out" of the compound from a DMSO stock upon dilution into an aqueous buffer.
-
Changes in temperature or pH affecting solubility.
Solutions & Protocols:
-
Protocol 1: Kinetic Solubility Assessment. This protocol will help you determine the practical solubility limit of your compound in the assay buffer.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock into your final assay buffer.
-
Incubation: Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Quantitative Measurement (Optional): Use techniques like nephelometry or light scattering to quantify precipitation.
-
-
Workflow for Solubility Optimization:
Caption: Workflow for addressing compound solubility issues.
Issue 2: Non-Specific Inhibition and False Positives
Both the amidine and trifluoromethyl functional groups can contribute to non-specific interactions and assay interference, leading to a high rate of false positives.
Root Causes:
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and non-specifically inhibit enzymes.[5] This is a significant source of artifacts in HTS.[6]
-
Reactivity: The benzamidine group can be reactive, potentially leading to covalent modification of the target protein.
-
Assay Technology Interference: The trifluoromethyl group can sometimes interfere with fluorescence-based readouts.[5]
Solutions & Protocols:
-
Protocol 2: Detergent Counter-Screen for Aggregation. This protocol helps to identify aggregation-based inhibitors.[7]
-
Primary Assay: Run your standard HTS assay to identify initial hits.
-
Counter-Screen: Re-test the initial hits in the same assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Data Analysis: Compare the potency of the hits in the presence and absence of the detergent. A significant decrease in potency in the presence of detergent suggests that the compound is an aggregator.[5]
-
-
Protocol 3: Biophysical Triage with Differential Scanning Fluorimetry (DSF). DSF, or Thermal Shift Assay, can be used to confirm direct binding to the target protein.
-
Sample Preparation: Prepare a mixture of your target protein and a fluorescent dye that binds to hydrophobic regions of the protein.
-
Compound Addition: Add your hit compound to the protein-dye mixture.
-
Thermal Denaturation: Gradually increase the temperature and monitor the fluorescence.
-
Data Analysis: A shift in the melting temperature (Tm) of the protein upon compound addition indicates direct binding.[8]
-
-
Workflow for Triaging False Positives:
Caption: A typical workflow for hit confirmation and triage.
Issue 3: Cytotoxicity in Cell-Based Assays
While often used in biochemical assays, if this compound is used in cell-based screens, its potential for cytotoxicity must be evaluated.[9][10]
Root Causes:
-
Off-target effects: The compound may interact with other cellular components, leading to toxicity.
-
Membrane disruption: The physicochemical properties of the compound might lead to disruption of cellular membranes.
Solutions & Protocols:
-
Protocol 4: Cytotoxicity Profiling. It is essential to assess cytotoxicity in parallel with your primary screen.[11]
-
Cell Plating: Plate the same cell line used in your primary assay.
-
Compound Treatment: Treat the cells with a range of concentrations of your compound.
-
Incubation: Incubate for the same duration as your primary assay.
-
Viability Assay: Use a standard cell viability assay (e.g., Alamar Blue, CellTiter-Glo) to measure cell health.[12]
-
Data Analysis: Determine the concentration at which the compound exhibits significant cytotoxicity. This will help in interpreting your primary screening data.
-
IV. Advanced Optimization Strategies
For assays targeting specific enzyme classes, further optimization is often necessary.
Buffer Optimization for Enzymatic Assays
The composition of your assay buffer can significantly impact enzyme activity and stability.[13][14]
Key Considerations:
-
pH: The pH of the buffer should be at the optimal pH for the enzyme's activity.[15]
-
Ionic Strength: The salt concentration can affect enzyme conformation and activity.[16]
-
Additives: Additives like BSA (to prevent non-specific binding to plates), DTT (for enzymes with critical cysteine residues), and non-ionic detergents (to prevent enzyme aggregation) can be beneficial.[13]
Protocol 5: Systematic Buffer Optimization.
-
Buffer Selection: Choose a series of buffers with pKa values around the expected optimal pH of your enzyme.[13]
-
pH Titration: For the most promising buffer system, perform a fine titration of the pH to identify the optimal value.
-
Ionic Strength Optimization: Test a range of salt concentrations (e.g., NaCl or KCl) to determine the optimal ionic strength.
-
Additive Screening: Systematically test the effect of various additives on enzyme activity.
V. Conclusion
The successful implementation of this compound in HTS campaigns requires a proactive and informed approach. By understanding its chemical properties and potential for assay interference, researchers can design robust screening protocols and effectively triage hits. The troubleshooting guides and protocols provided here serve as a comprehensive resource to mitigate common challenges and ensure the generation of reliable and actionable data.
References
- 1. This compound | 175278-62-3 [chemicalbook.com]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captivatebio.com [captivatebio.com]
- 4. 175278-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTSDSF Explorer, A Novel Tool to Analyze High-throughput DSF Screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-(Trifluoromethyl)benzamidine as a Specific Serine Protease Inhibitor
For researchers in proteomics, enzymology, and drug development, the integrity of experimental results hinges on the precise control of enzymatic activity. Serine proteases, a ubiquitous class of enzymes involved in everything from blood coagulation to digestion, are often the primary culprits behind unwanted protein degradation during sample preparation.[1][2] Consequently, the selection of a potent and, critically, specific inhibitor is a foundational decision that dictates the quality of downstream data.
This guide provides an in-depth validation framework for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a synthetic, reversible, and competitive inhibitor of trypsin-like serine proteases.[3][4] We will move beyond a simple recitation of facts to explore the causal logic behind experimental design, comparing its performance to other common inhibitors and equipping you with the protocols necessary to validate its efficacy and specificity in your own laboratory setting.
The Imperative of Specificity in Protease Inhibition
Mechanism of Action: A Competitive Edge
4-(Trifluoromethyl)benzamidine belongs to the benzamidine class of inhibitors, which are known to be competitive inhibitors of serine proteases.[4][6] The core of its function lies in its structural mimicry of the arginine and lysine side chains that trypsin-like proteases preferentially recognize and cleave. The positively charged amidinium group of the inhibitor forms a strong electrostatic interaction with the negatively charged aspartate residue (Asp189) at the bottom of the enzyme's S1 specificity pocket.[4] This binding event physically occludes the active site, preventing the natural substrate from binding and being hydrolyzed. The trifluoromethyl group on the benzene ring enhances the inhibitor's properties, influencing its binding affinity and electronic characteristics.[3]
Caption: Competitive inhibition of a serine protease by 4-(Trifluoromethyl)benzamidine.
Comparative Analysis: Benchmarking Against Alternatives
To truly appreciate the utility of 4-(Trifluoromethyl)benzamidine, it must be compared against other commonly used serine protease inhibitors. Each has distinct advantages and disadvantages rooted in its mechanism, stability, and specificity.
| Inhibitor | Class/Mechanism | Target Proteases | Key Characteristics |
| 4-(CF3)benzamidine | Synthetic, Reversible Competitive | Trypsin-like (Trypsin, Thrombin, Plasmin)[3] | High specificity for trypsin-like proteases; reversible binding allows for activity recovery if needed. |
| Benzamidine | Synthetic, Reversible Competitive | Trypsin-like Serine Proteases[6][7] | Parent compound; generally effective but may have lower affinity than substituted analogs.[7] |
| AEBSF | Synthetic, Irreversible Covalent | Trypsin, Chymotrypsin, Thrombin, Kallikrein[8][9] | Water-soluble and more stable in aqueous solution than PMSF; considered less toxic.[8][10] |
| PMSF | Synthetic, Irreversible Covalent | Serine & some Cysteine Proteases[5][6] | Broadly used but has a short half-life in aqueous solutions and is highly toxic.[6][8] |
| Aprotinin | Natural Polypeptide, Reversible Competitive | Broad Serine Proteases | Highly potent but as a polypeptide, it can interfere with certain downstream applications like mass spectrometry. |
This table summarizes general characteristics. Specific Ki and IC50 values are highly dependent on the specific enzyme and experimental conditions.
The Validation Workflow: From Potency to Specificity
A comprehensive validation of 4-(Trifluoromethyl)benzamidine involves a multi-step process designed to quantify its potency against its intended target and confirm its inertness against off-target enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. AEBSF - Wikipedia [en.wikipedia.org]
- 10. mpbio.com [mpbio.com]
A Head-to-Head Battle of Serine Protease Inhibitors: 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate vs. AEBSF
A Senior Application Scientist's Guide to Selecting the Right Tool for Protease Inhibition
In the dynamic landscape of research and drug development, the precise control of serine protease activity is paramount. These enzymes, integral to a vast array of physiological and pathological processes, can be a double-edged sword. While essential for functions like blood coagulation and digestion, their unregulated activity can lead to protein degradation, compromising experimental results and contributing to disease progression. The selection of an appropriate inhibitor is therefore a critical decision for any researcher working with serine proteases.
This guide provides an in-depth, objective comparison of two widely used serine protease inhibitors: 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a competitive reversible inhibitor, and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible inhibitor. We will delve into their mechanisms of action, specificity, practical considerations, and provide experimental data to empower researchers, scientists, and drug development professionals in making an informed choice for their specific applications.
At a Glance: Key Differences
| Feature | This compound | AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) |
| Inhibition Mechanism | Reversible, Competitive | Irreversible, Covalent Modification |
| Primary Targets | Trypsin-like serine proteases | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin, plasmin, kallikrein)[1] |
| Solubility | Generally soluble in water and organic solvents like ethanol and DMSO.[2] | Highly soluble in water (200 mg/mL).[1] |
| Stability | Generally stable, but solutions should be prepared fresh. Sensitive to oxidation.[2] | More stable in aqueous solutions at neutral or slightly acidic pH than PMSF.[1] Stock solutions are stable for months at -20°C. |
| Toxicity | Generally considered less toxic than organophosphates. | Lower toxicity compared to PMSF and DFP.[3] |
| Key Advantage | Reversibility allows for activity recovery. | Broad-spectrum and irreversible inhibition provides lasting protection. |
| Considerations | Inhibition can be overcome by high substrate concentrations. | Irreversible nature prevents recovery of enzyme activity. Potential for off-target modifications.[1] |
Deep Dive: Understanding the Inhibitors
This compound: The Reversible Competitor
4-(Trifluoromethyl)benzamidine belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of trypsin-like serine proteases.[4] The amidine group mimics the guanidinium group of arginine, a common substrate recognition motif for these proteases, allowing it to bind to the active site.
Mechanism of Action: As a competitive inhibitor, 4-(Trifluoromethyl)benzamidine binds non-covalently to the active site of the serine protease, preventing the substrate from binding and catalysis from occurring.[5] This interaction is reversible, meaning the inhibitor can dissociate from the enzyme, and enzyme activity can be restored upon removal of the inhibitor, for instance, through dialysis.[6] The trifluoromethyl group on the benzamidine scaffold can influence its binding affinity and specificity.[7]
Caption: Reversible competitive inhibition by 4-(Trifluoromethyl)benzamidine.
Practical Considerations: The reversible nature of 4-(Trifluoromethyl)benzamidine is a key advantage in applications where the recovery of enzymatic activity is desired, such as in certain protein purification schemes or activity-based assays.[8] However, because the inhibition is competitive, its effectiveness can be diminished at high substrate concentrations. Benzamidine and its derivatives are generally stable as solids, but it is recommended to prepare solutions fresh to avoid potential degradation.[2]
AEBSF: The Irreversible Workhorse
AEBSF, also known as Pefabloc SC, is a water-soluble sulfonyl fluoride that acts as an irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikreins.[1] It is often favored over the more traditional serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF), due to its superior stability in aqueous solutions and lower toxicity.[3]
Mechanism of Action: AEBSF irreversibly inactivates serine proteases by covalently modifying the active site serine residue. The highly electrophilic sulfonyl fluoride group reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme adduct.[1] This covalent bond permanently inactivates the enzyme.
Caption: Irreversible inhibition mechanism of AEBSF.
Practical Considerations: The irreversible nature of AEBSF makes it an excellent choice for applications requiring complete and lasting inactivation of serine proteases, such as preventing protein degradation during cell lysis and protein purification.[3] Its high water solubility allows for its direct addition to aqueous buffers.[1] However, the irreversibility means that enzyme activity cannot be recovered. Furthermore, at high concentrations, AEBSF has been reported to have off-target effects, modifying other amino acid residues such as tyrosine, lysine, and histidine.[1]
Performance Data: A Quantitative Comparison
A direct comparison of inhibitory potency is often expressed through the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for this compound is limited in publicly available literature, we can infer its potential activity from data on benzamidine and its derivatives.
| Enzyme | 4-(Trifluoromethyl)benzamidine (Inferred from Benzamidine Derivatives) | AEBSF |
| Trypsin | Ki: ~18.4 µM (for Benzamidine)[9] | IC50: 38 µM[10] |
| Thrombin | Ki: ~220 µM (for Benzamidine)[8] | IC50: 8 µM[10] |
| Plasmin | Ki: ~350 µM (for Benzamidine)[8] | IC50: 15 µM[10] |
| Chymotrypsin | Likely a weaker inhibitor | IC50: 74 µM[10] |
| Kallikrein (Plasma) | Ki: 146 µM (for 4-Aminobenzamidine)[11] | IC50: 29 µM[10] |
Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration, pH, and temperature. The values for 4-(Trifluoromethyl)benzamidine are inferred from closely related compounds and should be experimentally verified.
Experimental Protocols: Determining Inhibitory Potency in Your Lab
To empower researchers to directly compare these inhibitors in their own experimental systems, we provide a general protocol for determining the IC50 of a serine protease inhibitor using a fluorogenic substrate.
Objective: To determine the concentration of inhibitor required to reduce the activity of a specific serine protease by 50%.
Materials:
-
Purified serine protease of interest
-
Fluorogenic substrate specific to the protease (e.g., Boc-QAR-AMC for trypsin-like proteases)
-
This compound
-
AEBSF
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
DMSO for inhibitor stock solutions
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and AEBSF in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the serine protease in assay buffer.
-
-
Serial Dilution of Inhibitors:
-
Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations to be tested. It is advisable to perform a wide range of dilutions initially to determine the approximate IC50, followed by a more focused range of dilutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the serine protease solution to each well.
-
Add the various concentrations of the diluted inhibitors to the respective wells. Include a control well with only the enzyme and assay buffer (no inhibitor).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should ideally be at or below the Km of the enzyme for that substrate.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em ~380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
Conclusion: Making the Right Choice
The choice between this compound and AEBSF is not a matter of one being definitively "better" than the other, but rather which is the more appropriate tool for the specific scientific question at hand.
Choose this compound when:
-
You need to temporarily inhibit a trypsin-like serine protease.
-
The recovery of enzymatic activity is necessary for downstream applications.
-
You are studying the kinetics of a reversible inhibitor.
Choose AEBSF when:
-
You require broad-spectrum, irreversible inhibition of serine proteases.
-
Complete and long-lasting prevention of proteolysis is critical, for example, during protein extraction and purification.
-
A water-soluble and less toxic alternative to PMSF is desired.
By understanding the distinct mechanisms of action and practical considerations of these two inhibitors, researchers can confidently select the optimal reagent to ensure the integrity of their samples and the validity of their experimental outcomes.
References
- 1. AEBSF - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protease Inhibition and the Promise of 4-(Trifluoromethyl)benzamidine
Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to a vast array of physiological processes. Their activity is tightly regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, inflammatory diseases, and viral infections. Consequently, the development of specific and potent protease inhibitors is a cornerstone of modern drug discovery.
This guide focuses on 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a member of the benzamidine class of compounds known for their inhibitory activity against serine proteases. Benzamidines are synthetic, small-molecule inhibitors that act as mimics of the natural substrates of these enzymes, arginine and lysine. The positively charged amidinium group at physiological pH allows for strong electrostatic interactions with the negatively charged aspartate residue typically found at the bottom of the S1 specificity pocket of trypsin-like serine proteases.
The introduction of a trifluoromethyl (CF3) group at the 4-position of the benzamidine scaffold is a strategic chemical modification. The CF3 group is strongly electron-withdrawing and highly hydrophobic, properties that are expected to significantly influence the binding affinity and selectivity of the molecule compared to its parent compound, benzamidine. This guide will provide a comparative overview of the expected cross-reactivity of this compound, grounded in the established principles of structure-activity relationships for this class of inhibitors and supported by detailed experimental protocols for its characterization.
Mechanism of Action: Competitive Inhibition of Serine Proteases
4-(Trifluoromethyl)benzamidine acts as a competitive inhibitor of serine proteases. This means it reversibly binds to the active site of the enzyme, preventing the natural substrate from binding and being cleaved. The inhibition is driven by the structural similarity of the benzamidine core to the side chains of arginine and lysine.
Caption: Competitive inhibition of a serine protease by 4-(Trifluoromethyl)benzamidine.
Comparative Cross-Reactivity Profile: An Evidence-Based Projection
Benzamidine itself is a known inhibitor of several trypsin-like serine proteases. The following table provides a baseline for comparison with reported inhibition constants (Ki) for benzamidine against key serine proteases.
| Protease | Unsubstituted Benzamidine Ki (µM) | Expected Impact of 4-(Trifluoromethyl) Substitution |
| Trypsin | 18.4 - 35 | Potential for increased potency due to hydrophobic interactions. |
| Thrombin | 220 | May exhibit altered selectivity due to the specific topology of the thrombin active site. |
| Plasmin | 350 | Hydrophobic interactions with the S1 pocket may enhance binding. |
| Factor Xa | ~110 | The S1 pocket of Factor Xa has specific requirements; the trifluoromethyl group may enhance or decrease affinity. |
| Kallikrein | 1098[1] | The large and open S1 pocket may accommodate the trifluoromethyl group, potentially increasing affinity. |
Rationale for the Projected Impact of the 4-(Trifluoromethyl) Group:
-
Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the phenyl ring. The active sites of many serine proteases, particularly the S1 pocket, have hydrophobic sub-pockets. This increased hydrophobicity can lead to more favorable van der Waals interactions between the inhibitor and the enzyme, potentially resulting in a lower Ki value (higher potency) compared to unsubstituted benzamidine.
-
Electron-Withdrawing Nature: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the amidinium group. This may alter the strength of the electrostatic interaction with the key aspartate residue in the S1 pocket, thereby modulating binding affinity.
-
Steric Factors: The size of the trifluoromethyl group is an important consideration. While it may fit well into the S1 pockets of some proteases like trypsin, it could lead to steric clashes in the more restricted active sites of other proteases, thus influencing selectivity.
Cross-Reactivity with Other Protease Classes:
Based on its mechanism of action, 4-(Trifluoromethyl)benzamidine is expected to have low to negligible activity against other classes of proteases, such as:
-
Cysteine Proteases (e.g., Papain, Cathepsins): These enzymes utilize a cysteine residue in their catalytic dyad and have different active site geometries and substrate specificities.
-
Aspartic Proteases (e.g., Pepsin, BACE1): These proteases use two aspartate residues for catalysis and have a distinct active site structure.
-
Metalloproteases (e.g., MMPs, ADAMs): These enzymes require a metal ion (typically zinc) for their catalytic activity and have a completely different mechanism and active site architecture.
Experimental Protocols for Determining Protease Cross-Reactivity
To empirically determine the cross-reactivity and inhibitory potency of this compound, standardized enzyme inhibition assays are essential. Both chromogenic and fluorogenic assays are widely used and offer high sensitivity and throughput.
Workflow for Determining Inhibitory Potency (IC50 and Ki)
Caption: General workflow for an enzyme inhibition assay to determine IC50 and Ki.
Detailed Protocol: Chromogenic Assay for Trypsin Inhibition
This protocol describes a method to determine the inhibition of bovine trypsin by this compound using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl). The final enzyme concentration in the assay should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Substrate Stock Solution: Prepare a stock solution of L-BAPA in DMSO (e.g., 100 mM).
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the test wells. For control wells (100% activity), add an equivalent volume of DMSO.
-
Add the trypsin solution to all wells except for the blank controls (which receive buffer instead).
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the L-BAPA substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Detailed Protocol: Fluorometric Assay for General Protease Cross-Reactivity
This protocol can be adapted to screen this compound against a panel of proteases using appropriate fluorogenic substrates.
Materials:
-
Protease of interest (e.g., Thrombin, Plasmin, Factor Xa)
-
This compound
-
Appropriate fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)
-
Assay buffer specific for the protease being tested
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the protease, inhibitor, and fluorogenic substrate as described in the chromogenic assay protocol.
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate assay buffer.
-
Add serial dilutions of the inhibitor to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the protease solution to all wells except the blank controls.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the specific protease for 15-30 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC) over time.
-
-
Data Analysis:
-
Follow the same data analysis steps as outlined for the chromogenic assay to determine the IC50 and Ki values.
-
Conclusion and Future Directions
This compound is a promising competitive inhibitor of serine proteases. Based on established structure-activity relationships, the presence of the trifluoromethyl group is anticipated to enhance its potency against certain trypsin-like serine proteases due to increased hydrophobic interactions within the S1 pocket. However, this modification may also alter its selectivity profile compared to unsubstituted benzamidine.
To fully elucidate its cross-reactivity, it is imperative to perform comprehensive in vitro inhibition assays against a broad panel of proteases from different classes. The detailed protocols provided in this guide offer a robust framework for such investigations. The resulting data will be invaluable for researchers in academia and industry, aiding in the selection of appropriate tools for studying protease function and in the development of novel therapeutic agents with improved specificity and efficacy.
References
A Comparative Guide to Serine Protease Inhibitors: 4-(Trifluoromethyl)benzamidine vs. Gabexate Mesylate
This guide provides a detailed comparative analysis of two prominent serine protease inhibitors: 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a specialized research tool, and Gabexate Mesylate, a clinically utilized broad-spectrum agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, efficacy, and optimal applications.
Introduction: The Critical Role of Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes essential to countless physiological processes, including blood coagulation, digestion, inflammation, and immune response.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, from pancreatitis to cancer and thrombosis.[2][3] Consequently, inhibitors of these proteases are invaluable tools in both biomedical research and clinical therapeutics.[4]
This guide focuses on two synthetic, competitive inhibitors: Gabexate Mesylate and 4-(Trifluoromethyl)benzamidine. While both molecules function by blocking the active site of serine proteases, their development, characterization, and application profiles are vastly different. Gabexate mesylate is a well-documented therapeutic agent with a broad inhibitory spectrum, whereas 4-(Trifluoromethyl)benzamidine is a member of the benzamidine class of inhibitors, primarily used as a tool compound in biochemical and discovery research.[5][6] Understanding their distinct properties is crucial for selecting the appropriate inhibitor for a given experimental or therapeutic context.
Compound Profiles and Physicochemical Properties
A foundational comparison begins with the fundamental chemical and physical properties of each inhibitor. These characteristics influence solubility, stability, and formulation choices for in vitro and in vivo work.
| Property | 4-(Trifluoromethyl)benzamidine HCl Dihydrate | Gabexate Mesylate |
| IUPAC Name | 4-(trifluoromethyl)benzenecarboximidamide;hydrochloride;dihydrate | ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid |
| Synonyms | TFB-HCl | FOY, Megacart |
| CAS Number | 175278-62-3 (dihydrate) | 56974-61-9 |
| Molecular Formula | C₈H₁₂ClF₃N₂O₂ | C₁₇H₂₇N₃O₇S |
| Molecular Weight | 260.65 g/mol | 417.48 g/mol [7][8] |
| Appearance | White to off-white solid/crystal[9][10] | Off-white solid[5] |
| Solubility | Information not widely published; benzamidines are generally water-soluble.[11] | Soluble to 100 mM in water; also soluble in DMSO and ethanol.[5][7] |
Mechanism of Action: Competitive Inhibition of the Serine Protease Active Site
Both compounds function as reversible, competitive inhibitors. They are designed to mimic the natural substrates of serine proteases, typically recognizing and binding to the S1 pocket of the enzyme's active site. The core of this interaction involves the positively charged amidine group (in 4-TFB) or guanidino group (in gabexate), which forms a strong electrostatic interaction with a negatively charged aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. This binding event physically occludes the active site, preventing the catalytic triad (Serine-Histidine-Aspartate) from processing the natural substrate.
The trifluoromethyl (-CF₃) group on the benzamidine ring is a key structural feature. The incorporation of a -CF₃ group into organic compounds can significantly alter their pharmacological profile by affecting lipophilicity, metabolic stability, and binding conformation, often enhancing potency.[12]
Figure 1: General mechanism of competitive inhibition at the serine protease active site.
Comparative Efficacy: Potency and Selectivity
A critical distinction between these inhibitors lies in the breadth of available quantitative data, which reflects their divergent paths in research and development.
Gabexate Mesylate: A Broad-Spectrum, Clinically Characterized Inhibitor
Gabexate mesylate has been extensively studied, revealing a broad but varied inhibitory profile against key proteases in the coagulation, fibrinolytic, and inflammatory cascades. Its potency is well-documented, making it a predictable agent for systemic applications.
| Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ | Source(s) |
| Trypsin | ~2.6 µM (bovine) | 9.4 µM | [7][13] |
| Thrombin | 0.97 µM (human) | 110 µM | [7][14] |
| Plasmin | 1.6 µM (human) | 30 µM | [7][14] |
| Plasma Kallikrein | 0.2 µM (porcine) | 41 µM | [7][13] |
| Factor Xa | 8.5 µM (human) | - | [13][14] |
| Urokinase | 1.3 µM (human) | - | [14] |
Note: Kᵢ (inhibitory constant) reflects binding affinity, while IC₅₀ (half-maximal inhibitory concentration) is a measure of functional potency under specific assay conditions. Lower values indicate higher potency.[9][15]
4-(Trifluoromethyl)benzamidine: A Research Tool for Trypsin-Like Enzymes
4-(Trifluoromethyl)benzamidine is a classic example of a research compound. The benzamidine scaffold is known to inhibit a variety of trypsin-like serine proteases, including trypsin, thrombin, and plasmin.[16][17] The addition of substituents to the benzene ring, such as the 4-trifluoromethyl group, is a standard medicinal chemistry strategy used to modulate potency and selectivity based on hydrophobicity and electronic properties.[11]
Modulation of Key Signaling Pathways
The inhibition of serine proteases has profound downstream effects on biological signaling. Gabexate's broad spectrum means it can simultaneously modulate multiple interconnected pathways, a key feature for its use in complex conditions like pancreatitis and disseminated intravascular coagulation (DIC).
The Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, responsible for cleaving kininogen to produce the potent vasodilator and pro-inflammatory peptide, bradykinin. By inhibiting kallikrein, gabexate can attenuate inflammatory responses.[7][18]
Figure 2: Inhibition of the Kallikrein-Kinin system by Gabexate Mesylate.
The Coagulation Cascade
Thrombin is the terminal protease of the coagulation cascade, converting soluble fibrinogen into insoluble fibrin to form a clot. It also provides potent feedback activation of other clotting factors.[4][19] Inhibitors of thrombin, like gabexate, have direct anticoagulant effects.
References
- 1. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 10. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. researchgate.net [researchgate.net]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 15. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. proteopedia.org [proteopedia.org]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Senior Application Scientist's Guide to Confirming the Inhibitory Constant (Ki) of 4-(Trifluoromethyl)benzamidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease research and therapeutic development, the precise characterization of inhibitors is paramount. 4-(Trifluoromethyl)benzamidine, a small molecule inhibitor, is a valuable tool for studying enzymes like trypsin, thrombin, and plasmin, which are critical in processes ranging from digestion to blood coagulation.[1][2] Its efficacy is quantitatively defined by its inhibitory constant (Ki), a direct measure of its binding affinity to the target enzyme. Unlike the half-maximal inhibitory concentration (IC50), the Ki is an intrinsic value, independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[3][4]
This guide provides an in-depth, experience-driven framework for the experimental determination of the Ki for 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. We will move beyond a simple recitation of steps to explain the underlying rationale of the experimental design, ensuring a self-validating and robust methodology. We will use bovine trypsin as our model serine protease, given its well-characterized kinetics and commercial availability.
The Theoretical Cornerstone: From Michaelis-Menten to Cheng-Prusoff
Before stepping into the lab, a firm grasp of the theoretical principles is essential. The interaction between an enzyme and its substrate is described by the Michaelis-Menten equation. A crucial parameter derived from this is the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum (Vmax).[5]
When an inhibitor is introduced, it disrupts this interaction. 4-(Trifluoromethyl)benzamidine acts as a competitive inhibitor , meaning it reversibly binds to the same active site as the substrate.[2] This mode of inhibition increases the apparent Km of the substrate without affecting the Vmax.
To bridge the gap between the experimentally derived IC50 and the true inhibitory constant Ki, we rely on the Cheng-Prusoff equation .[3][5][6] This relationship is fundamental for competitive inhibitors:
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibitory constant.
-
IC50 is the concentration of inhibitor that produces 50% inhibition at a given substrate concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate.
This equation makes it clear why a two-part experimental approach is necessary: first, we must determine the Km of our enzyme-substrate system, and second, we determine the IC50 of our inhibitor.
Experimental Design & Strategic Workflow
Our overall strategy is a logical progression from characterizing the baseline enzyme kinetics to quantifying the effect of the inhibitor. This ensures that the final Ki value is calculated from a solid, internally validated foundation.
Caption: Experimental workflow for determining the Ki of an enzyme inhibitor.
Detailed Experimental Protocol: Determining Ki for 4-(Trifluoromethyl)benzamidine with Trypsin
This protocol is designed for a 96-well plate format using a spectrophotometer capable of kinetic measurements.
Part 1: Determination of Trypsin Km with BAEE Substrate
Rationale: Establishing the Km is a prerequisite for the Cheng-Prusoff calculation and confirms the activity of your enzyme stock under your specific assay conditions.
Materials:
-
Bovine Trypsin (e.g., Worthington Code: TRL)[7]
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)
-
0.001 N HCl for dissolving trypsin
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Plate reader spectrophotometer (set to 253 nm and 25°C)
Procedure:
-
Prepare Solutions:
-
Trypsin Stock (1 mg/mL): Dissolve bovine trypsin in 0.001 N HCl. Prepare fresh and keep on ice.
-
BAEE Stock (10 mM): Dissolve BAEE in Tris-HCl buffer.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0, 20 mM CaCl2).
-
-
Set up Substrate Dilutions: In a 96-well plate, prepare serial dilutions of the BAEE stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.05 mM to 1.0 mM). A typical setup would involve preparing 8-10 concentrations in triplicate.
-
Prepare Enzyme Working Solution: Dilute the trypsin stock solution in ice-cold assay buffer to a final concentration that gives a linear rate of reaction for at least 5-10 minutes (e.g., a final concentration of ~1-5 µg/mL in the well).
-
Initiate Reaction:
-
Add the BAEE dilutions to the wells (e.g., 180 µL).
-
Place the plate in the spectrophotometer and allow it to equilibrate to 25°C for 3-5 minutes.[7]
-
Initiate the reaction by adding the trypsin working solution (e.g., 20 µL) to all wells.
-
-
Measure and Record Data: Immediately begin reading the absorbance at 253 nm every 15-30 seconds for 5-10 minutes.[8]
-
Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial reaction rate (ΔA253/minute) from the linear portion of the progress curve.
-
Determine Km: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Use non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.[5]
Part 2: Determination of IC50 for 4-(Trifluoromethyl)benzamidine
Rationale: This part quantifies the inhibitor's potency under defined conditions. We use a substrate concentration close to the determined Km value to ensure the assay is sensitive to competitive inhibition.
Materials:
-
Solutions from Part 1
-
This compound
Procedure:
-
Prepare Inhibitor Stock (e.g., 10 mM): Accurately weigh and dissolve the inhibitor in the assay buffer.
-
Set up Inhibitor Dilutions: In a 96-well plate, perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-fold dilutions from 1 mM down to 1 nM). Include a "no inhibitor" control.
-
Set up Assay:
-
To each well, add the appropriate inhibitor dilution.
-
Add the trypsin working solution and incubate for 5-10 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Prepare the BAEE substrate at a fixed concentration, ideally equal to the Km value determined in Part 1.
-
-
Initiate Reaction: Add the BAEE substrate to all wells to start the reaction.
-
Measure and Record Data: Immediately measure the absorbance at 253 nm kinetically, as in Part 1.
-
Calculate Percent Inhibition:
-
Determine the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition relative to the "no inhibitor" control: % Inhibition = (1 - (Rate with Inhibitor / Rate of Control)) * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a sigmoidal dose-response (variable slope) curve fit to determine the IC50 value.
Part 3: Calculation of the Inhibitory Constant (Ki)
Using the experimentally determined Km and IC50 values, and the known substrate concentration [S] from the IC50 assay, calculate the Ki using the Cheng-Prusoff equation.[3][5]
Mechanism of Action and Comparative Analysis
The benzamidine scaffold mimics the side chain of arginine, allowing it to bind competitively to the S1 pocket of trypsin-like serine proteases, which have a strong preference for basic amino acid residues.[1][9]
Caption: Binding schematic for a competitive inhibitor.
To put the performance of 4-(Trifluoromethyl)benzamidine into context, it is useful to compare its Ki value with those of other common serine protease inhibitors.
| Inhibitor | Target Enzyme | Typical Ki | Mechanism of Action | Key Characteristics |
| 4-(Trifluoromethyl)benzamidine | Trypsin, Thrombin | Enzyme-dependent | Competitive, Reversible | Small molecule, synthetic.[1][2] |
| Benzamidine | Trypsin, Thrombin | ~18 µM (Trypsin) | Competitive, Reversible | Parent compound, common affinity ligand.[10][11] |
| AEBSF (Pefabloc SC) | Trypsin, Chymotrypsin | N/A (Irreversible) | Irreversible | Safer, water-soluble alternative to PMSF.[10][12][13] |
| Aprotinin | Trypsin, Plasmin | ~0.06 pM (Trypsin) | Competitive, Reversible | Polypeptide, very high affinity (tight-binding).[11][12] |
| Leupeptin | Trypsin, Plasmin | ~40 nM (Trypsin) | Competitive, Reversible | Natural peptide aldehyde.[10][11][12] |
Note: Ki values can vary based on experimental conditions (pH, temperature, buffer composition). The values presented are for comparative purposes.
Conclusion
Confirming the inhibitory constant (Ki) is a critical exercise in enzyme kinetics and drug discovery. By following a structured, two-phase experimental approach—first characterizing the enzyme's intrinsic kinetics (Km) and then determining the inhibitor's dose-dependent effect (IC50)—researchers can confidently calculate a robust and comparable Ki value for 4-(Trifluoromethyl)benzamidine. This methodical process, grounded in the principles of Michaelis-Menten and the Cheng-Prusoff relationship, ensures that the resulting data is not just a number, but a true reflection of the inhibitor's affinity and a solid foundation for further research.
References
- 1. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. youtube.com [youtube.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. 胰蛋白酶抑制剂 [sigmaaldrich.com]
- 9. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.ie [fishersci.ie]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. goldbio.com [goldbio.com]
Head-to-head comparison of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate and leupeptin
A Senior Application Scientist's Guide to Selecting the Right Protease Inhibitor
In the dynamic landscape of biological research, safeguarding protein integrity is paramount. Proteases, the cell's own recycling machinery, are liberated during cell lysis and can rapidly degrade target proteins, compromising experimental outcomes. The strategic use of protease inhibitors is therefore a non-negotiable aspect of robust protocol design. This guide provides an in-depth, head-to-head comparison of two commonly employed protease inhibitors: the synthetic compound 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate and the natural peptide leupeptin. Our objective is to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make an informed choice for their specific application.
At a Glance: Key Distinctions
| Feature | This compound | Leupeptin |
| Type | Synthetic Small Molecule | Natural Peptide (from Actinomycetes)[1] |
| Primary Target Class | Serine Proteases[2] | Serine and Cysteine Proteases[1][3][4] |
| Mechanism | Competitive, Reversible | Competitive, Reversible Transition-State Inhibitor[1][5] |
| Cell Permeability | Not specified, likely limited | Generally considered not cell-permeable[6], though some sources suggest permeability[7] |
| Common Applications | Inhibition of trypsin-like enzymes, research in cell proliferation and blood clotting[2] | Broad-spectrum protease inhibition in cell lysates, protection of proteins during purification[6][8] |
Delving into the Mechanisms of Inhibition
The divergent origins of these two inhibitors are reflected in their distinct mechanisms of action and target specificities.
This compound is a synthetic small molecule that primarily functions as a competitive inhibitor of serine proteases, particularly those with trypsin-like activity.[2] Its benzamidine core structure mimics the side chain of arginine, allowing it to bind to the active site of these proteases and prevent substrate binding.[2] The addition of the trifluoromethyl group can enhance its binding affinity and stability.
Leupeptin , a naturally occurring peptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal)[1], exhibits a broader spectrum of activity, inhibiting both serine and cysteine proteases.[1][3][4] Its mechanism involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease.[6] This makes it a potent, reversible transition-state inhibitor.[1]
Caption: Mechanisms of 4-(Trifluoromethyl)benzamidine and Leupeptin.
Specificity and Efficacy: A Data-Driven Comparison
The choice between these inhibitors often hinges on the specific proteases one aims to inhibit. Leupeptin's broader range makes it a common component in protease inhibitor cocktails designed for general protection of protein extracts.[9][10] It effectively inhibits enzymes like trypsin, plasmin, cathepsin B, and calpain.[3][5] However, it is notably ineffective against α-chymotrypsin, thrombin, pepsin, and cathepsins A and D.[4][11]
4-(Trifluoromethyl)benzamidine, on the other hand, is more selective for trypsin-like serine proteases.[2] This specificity can be advantageous when studying a particular protease family without affecting others.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | IC50 (Half Maximal Inhibitory Concentration) |
| Leupeptin | Trypsin | 3.5 nM - 35 nM[1][3][5] | ~0.8 µM (for human coronavirus 229E replication)[5] |
| Plasmin | 3.4 µM[1][3] | ||
| Cathepsin B | 4.1 nM - 7 nM[1][5] | ||
| Calpain | 10 nM[3] | ||
| Kallikrein | 19 µM[3] | ||
| Matriptase | 1.9 µM[3] | ||
| SARS-CoV-2 Mpro | 127.2 µM[7][12] | ||
| Benzamidine (parent compound) | Trypsin | 35 µM[13] | |
| Plasmin | 350 µM[13] | ||
| Thrombin | 220 µM[13] |
Note: Direct, side-by-side comparative Ki and IC50 data for this compound is limited in the public domain. Data for the parent compound, benzamidine, is provided for a general comparison of potency.
Experimental Protocol: Comparative Analysis of Trypsin Inhibition
To objectively assess the efficacy of these inhibitors, a standardized enzymatic assay is essential. A trypsin inhibition assay using a chromogenic substrate provides a straightforward method for comparison.
Caption: Standardized workflow for comparing inhibitor efficacy.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
Trypsin Stock Solution: Prepare a 1 mg/mL solution of bovine trypsin in 0.001 N HCl.[14]
-
Substrate Solution: Prepare a stock of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO. Dilute to a working concentration in the assay buffer.[15]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Leupeptin in an appropriate solvent (e.g., water or DMSO).[4]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the desired concentration range of each inhibitor.
-
Add the trypsin solution to all wells except the blank.
-
Incubate for 5-10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately measure the absorbance at 410 nm (for p-nitroaniline release) kinetically for 5-10 minutes using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA410/min) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each compound.
-
Considerations for Cellular and In Vivo Applications
When moving from in vitro assays to cellular or in vivo models, additional factors come into play.
-
Cell Permeability: Leupeptin is generally considered to be cell-impermeable, limiting its use for intracellular targets in live-cell experiments unless cell permeabilization methods are used.[6] The cell permeability of 4-(Trifluoromethyl)benzamidine is not well-documented and would need to be empirically determined for the cell type of interest.
-
Cytotoxicity: At high concentrations, any compound can exhibit off-target effects and cytotoxicity.[16] It is crucial to perform a dose-response analysis to determine the optimal, non-toxic working concentration for your specific cell line or model system. Standard cytotoxicity assays like MTT or CCK-8 can be employed for this purpose.[16][17]
-
Stability: Leupeptin solutions at working concentrations are stable for only a few hours. Stock solutions should be prepared fresh and kept on ice. The stability of 4-(Trifluoromethyl)benzamidine under experimental conditions should also be considered.
Senior Application Scientist's Perspective and Recommendations
The choice between 4-(Trifluoromethyl)benzamidine and leupeptin is fundamentally guided by the experimental question.
Choose Leupeptin when:
-
You require broad-spectrum inhibition of both serine and cysteine proteases.
-
You are preparing cell or tissue lysates for downstream applications like Western blotting or immunoprecipitation and need to protect a wide range of proteins from degradation.
-
Your protocol involves the purification of a protein susceptible to various classes of proteases.
Choose this compound when:
-
Your research focuses specifically on the activity of trypsin-like serine proteases.
-
You need to inhibit a specific serine protease while leaving cysteine proteases and other enzyme classes unaffected.
-
You are investigating biological pathways where trypsin-like enzymes play a key role, such as in coagulation or certain signaling cascades.
Ultimately, for novel applications, an empirical approach is recommended. A pilot experiment comparing both inhibitors at various concentrations against your specific sample type will provide the most definitive answer. By combining the theoretical understanding of their mechanisms with direct experimental validation, researchers can confidently select the optimal tool to protect their precious samples and ensure the integrity of their data.
References
- 1. Leupeptin - Wikipedia [en.wikipedia.org]
- 2. Buy 4-(Trifluoromethyl)benzamidine hydrochloride | 38980-96-0 [smolecule.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Leupeptin Hemisulfate | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agscientific.com [agscientific.com]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cephamls.com [cephamls.com]
- 12. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Five commonly used methods for testing protease inhibitors - DIFF Biotech [shop.diff-biotech.com]
Independent Verification of 4-(Trifluoromethyl)benzamidine's Binding Site: A Comparative Guide for Drug Discovery Professionals
In the landscape of serine protease inhibition, 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate has emerged as a significant scaffold in drug discovery. Its efficacy is intrinsically linked to its precise interaction with the target enzyme's active site. For researchers and drug development professionals, independent verification of this binding site is not merely a confirmatory step but a cornerstone for structure-activity relationship (SAR) studies and lead optimization. This guide provides an in-depth, objective comparison of methodologies to elucidate and validate the binding interactions of 4-(Trifluoromethyl)benzamidine and its alternatives, grounded in established experimental data and protocols.
The Imperative of Binding Site Verification
The amidine group of benzamidine derivatives is a well-established arginine mimetic, designed to interact with the negatively charged aspartate residue typically found at the bottom of the S1 pocket of trypsin-like serine proteases.[1] The addition of a trifluoromethyl group can significantly alter the electronic properties and binding affinity of the parent molecule. Therefore, rigorously confirming the binding mode and identifying any secondary interactions are critical for rational drug design. This guide will explore four gold-standard techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Comparative Analysis of Serine Protease Inhibitors
To provide a practical context, this guide will compare 4-(Trifluoromethyl)benzamidine with two common alternatives: the parent molecule, Benzamidine, and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible inhibitor.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Benzamidine | Trypsin | 18.0 µM[2], 35 µM[3] | Parent molecule, serves as a baseline for comparison. |
| Thrombin | 660 µM[2], 220 µM[3] | Lower affinity for thrombin compared to trypsin. | |
| 4-Aminobenzamidine | Trypsin | 0.8 µM[2] | Addition of an amino group significantly increases affinity. |
| Thrombin | 13.0 µM[2] | Demonstrates the impact of substituent groups on binding. | |
| 4-(Trifluoromethyl)benzamidine | Trypsin | Not explicitly found in direct comparison | The trifluoromethyl group is expected to influence binding affinity. |
| AEBSF | Trypsin, Thrombin, etc. | Irreversible inhibitor | Forms a covalent bond with the active site serine.[4][5] |
Note: Ki values are sourced from different studies and should be considered as indicative rather than for direct quantitative comparison due to potential variations in experimental conditions.
Gold-Standard Methodologies for Binding Site Verification
The choice of technique for binding site verification depends on the specific research question, the available resources, and the properties of the protein-ligand system. Below is a detailed exploration of four powerful methods, including their underlying principles and step-by-step protocols.
X-ray Crystallography: The Definitive Structural Snapshot
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering unequivocal evidence of the binding site and the orientation of the inhibitor.[6]
Causality Behind Experimental Choices: The goal is to obtain a co-crystal structure where the electron density map clearly shows the inhibitor bound in the active site. This requires obtaining well-diffracting crystals of the protein-ligand complex, which can be achieved through co-crystallization or soaking the ligand into pre-existing apo-protein crystals.[7][8]
Experimental Workflow Diagram:
Caption: Workflow for determining protein-ligand complex structure via X-ray crystallography.
Detailed Protocol for Co-crystallization:
-
Protein and Ligand Preparation:
-
Express and purify the target serine protease to >95% homogeneity.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
-
Complex Formation:
-
Incubate the purified protein with a 5-10 fold molar excess of the inhibitor. The incubation time can vary from 30 minutes to several hours.[8]
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of commercially available crystallization screens to identify initial hit conditions.
-
-
Crystal Optimization:
-
Optimize the initial crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using the known structure of the apo-protein as a search model.
-
Refine the model and build the ligand into the observed electron density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful technique for identifying the binding site of a ligand on a protein in solution, providing information on which amino acid residues are involved in the interaction.[9][10] Chemical Shift Perturbation (CSP) or saturation transfer difference (STD) NMR are commonly employed methods.
Causality Behind Experimental Choices: Ligand binding induces changes in the local chemical environment of nearby amino acid residues, leading to shifts in their corresponding peaks in the NMR spectrum. By monitoring these changes, the binding site can be mapped onto the protein structure.
Experimental Workflow Diagram:
Caption: Workflow for binding site mapping using NMR chemical shift perturbation.
Detailed Protocol for Chemical Shift Perturbation (CSP):
-
Protein Preparation:
-
Express and purify the target serine protease with uniform ¹⁵N labeling.
-
-
NMR Sample Preparation:
-
Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer.
-
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein. This serves as the reference spectrum.
-
Prepare a concentrated stock solution of 4-(Trifluoromethyl)benzamidine.
-
Perform a titration by adding increasing amounts of the inhibitor to the protein sample, acquiring a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift or broaden upon ligand addition.
-
Calculate the chemical shift perturbations for each residue.
-
Map the residues with significant perturbations onto the 3D structure of the protein to visualize the binding site.
-
Isothermal Titration Calorimetry (ITC): Quantifying the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11][12]
Causality Behind Experimental Choices: The binding of an inhibitor to an enzyme is accompanied by a change in enthalpy. ITC measures this heat change as the inhibitor is titrated into the enzyme solution, allowing for the determination of the binding thermodynamics.
Experimental Workflow Diagram:
Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.
Detailed Protocol for ITC:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the inhibitor in the same buffer to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument.
-
Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Interaction
SPR is a label-free optical technique that monitors molecular interactions in real-time, providing kinetic data on the association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated.[13][14]
Causality Behind Experimental Choices: The binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the real-time monitoring of the binding and dissociation events.
Experimental Workflow Diagram:
Caption: Workflow for analyzing protein-ligand kinetics using Surface Plasmon Resonance.
Detailed Protocol for SPR:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5 chip).
-
Immobilize the purified serine protease onto the chip surface via amine coupling.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the 4-(Trifluoromethyl)benzamidine inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized protein surface and monitor the binding response (association phase).
-
Inject running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).
-
-
Data Analysis:
-
Generate sensorgrams (plots of response units versus time) for each inhibitor concentration.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Conclusion: An Integrated Approach to Binding Site Verification
No single technique provides a complete picture of a protein-ligand interaction. A robust and trustworthy verification of the binding site of 4-(Trifluoromethyl)benzamidine and its analogs relies on an integrated approach, leveraging the strengths of multiple methodologies. X-ray crystallography provides the definitive structural evidence, while NMR confirms the interaction in solution and identifies the residues involved. ITC offers a complete thermodynamic profile of the binding event, and SPR delivers real-time kinetic information.
By employing these techniques in a complementary fashion, researchers can build a comprehensive understanding of the molecular interactions driving inhibitor potency and selectivity. This knowledge is paramount for the successful design and optimization of novel serine protease inhibitors, ultimately accelerating the drug discovery process.
References
- 1. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mpbio.com [mpbio.com]
- 5. AEBSF - Wikipedia [en.wikipedia.org]
- 6. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 7. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. biocompare.com [biocompare.com]
- 12. Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate, a compound that, while valuable in research, requires meticulous handling due to its potential hazards. This procedure is designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Hazard Assessment and the Rationale for Caution
Before any disposal protocol is initiated, it is crucial to understand the inherent risks associated with this compound. Safety Data Sheets (SDS) classify this compound as a hazardous substance.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can lead to significant eye damage.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
The trifluoromethyl group, while often enhancing the pharmacological properties of a molecule, also categorizes it as a halogenated organic compound.[1][2] This is a critical consideration for waste segregation, as mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.[1][3] Furthermore, upon thermal decomposition, this compound can release highly toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. This reactivity underscores the importance of avoiding disposal methods involving uncontrolled heating or incineration outside of a dedicated hazardous waste facility.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always double-check the glove manufacturer's compatibility chart.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against accidental splashes or fine dust.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its collection by a certified waste management service.
Step 1: Waste Identification and Segregation
This is the most critical step to ensure safety and compliance. Due to its chemical structure, this compound must be treated as halogenated organic waste .
-
Do Not Mix: Never mix this compound waste with non-halogenated chemical waste.[5]
-
Solid vs. Liquid:
-
Solid Waste: Collect unadulterated solid compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials from spill cleanups in a designated container for solid halogenated waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, designated container for liquid halogenated waste. Do not mix aqueous and organic solvent waste streams unless their compatibility is verified.[6]
-
Step 2: Waste Container Selection and Labeling
Proper containment is essential to prevent leaks and ensure clear communication of the hazard.
-
Container Choice: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof screw-top cap.[5][7]
-
Labeling: The waste container must be clearly and accurately labeled before the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
If in solution, list all components, including solvents, with approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
The date on which waste was first added to the container.
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the control of laboratory personnel.[7][8]
-
Location: The SAA must be in a well-ventilated area, away from heat sources or incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment tray or tub capable of holding the entire volume of the container in case of a leak.[9]
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[2][7] Leaving a funnel in the opening is a common but dangerous violation.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe temporary storage of hazardous waste; the final treatment and disposal must be handled by professionals.
-
Contact EHS: When the waste container is nearly full (e.g., 90% capacity) or has been stored for a predetermined time limit (often 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4][7]
-
Provide Information: Be prepared to provide the full chemical name and any other required information to the waste disposal personnel.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]
Emergency Procedures: Spill and Exposure Response
In the event of an accident, a swift and correct response is critical.
-
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the chemical fume hood is operating or the area is otherwise well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: While wearing appropriate PPE, carefully collect the spilled material and absorbent into your designated solid halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as liquid hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. actenviro.com [actenviro.com]
- 10. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Trifluoromethyl)benzamidine Hydrochloride Dihydrate
As researchers and scientists, our primary goal is to advance knowledge and develop novel solutions. However, the foundation of all successful research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Trifluoromethyl)benzamidine hydrochloride dihydrate. It moves beyond a simple checklist to instill a deep, causal understanding of why specific protective measures are critical, ensuring that safety protocols are not just followed, but are second nature.
Hazard Assessment: Understanding the Risks
4-(Trifluoromethyl)benzamidine hydrochloride is a solid, crystalline powder. A thorough risk assessment is the first step in any safe laboratory procedure. According to its Safety Data Sheet (SDS) and global hazard classifications, this compound presents the following primary risks:
These hazards dictate a stringent requirement for barrier protection to prevent contact with skin, eyes, and the respiratory system. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate Personal Protective Equipment (PPE) to protect employees.[3] This guide is designed to be a core component of that assessment and your laboratory's Chemical Hygiene Plan.[4][5]
Essential PPE & Protocols: A Task-Based Approach
The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, the specific tasks you perform with this compound will dictate the necessary level of protection.
| Task | Minimum Required PPE |
| Transporting/Moving a Sealed Container | Lab Coat, Safety Glasses with Side Shields, Closed-Toe Shoes |
| Weighing the Solid Powder | Lab Coat, Chemical Splash Goggles, Nitrile Gloves, Respiratory Protection (Fume Hood or N95 Respirator) |
| Preparing a Solution (Dissolving) | Lab Coat, Chemical Splash Goggles, Nitrile Gloves. Face shield is recommended when pouring large volumes.[6] |
| Performing Reactions/Handling Solutions | Lab Coat, Chemical Splash Goggles, Nitrile Gloves |
| Waste Disposal | Lab Coat, Chemical Splash Goggles, Nitrile Gloves |
Eye and Face Protection: The First Line of Defense
Why it's critical: This compound causes serious eye irritation.[1] Direct contact from a splash or airborne powder can lead to significant injury.
-
Safety Glasses: At a minimum, safety glasses with side shields are required for being present in the lab.[6] However, they do not provide adequate protection against chemical splashes.[6]
-
Chemical Splash Goggles: These are mandatory when handling the solid powder or any solutions. Goggles provide a complete seal around the eyes, offering superior protection from splashes, dust, and vapors.[7][8] Ensure they are rated ANSI Z87.1.[6]
-
Face Shields: A face shield should be worn in addition to goggles when there is a significant splash hazard, such as when preparing a corrosive bath or pouring large volumes of liquid.[6][7]
Protocol for Use:
-
Select appropriate, ANSI Z87.1-rated eye protection based on the task.
-
Before entering the lab, ensure your goggles or glasses are clean and fit snugly.
-
Always wear goggles or a face shield over your safety glasses when handling the chemical.
-
Do not touch your eye protection with gloved hands to prevent cross-contamination.
Hand Protection: Preventing Dermal Exposure
Why it's critical: This chemical is a known skin irritant. Gloves create an essential barrier to prevent direct contact and absorption.[9]
-
Recommended Gloves: Disposable nitrile gloves are the standard for providing protection against incidental chemical exposure.[6][7]
-
Double Gloving: Consider wearing two pairs of nitrile gloves if the risk of contamination is high or if you are working with larger quantities.[6]
Protocol for Safe Glove Use:
-
Inspection: Before use, always inspect gloves for any rips, tears, or pinholes.
-
Donning: Wash and dry your hands thoroughly before putting on gloves.
-
During Use: Be mindful of what you touch. Avoid contact with personal items like phones, pens, or door handles.
-
Doffing (Removal): This is a critical step to avoid self-contamination.
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved finger under the wrist of the remaining glove.
-
Peel it off from the inside, creating a "bag" for both gloves.
-
-
Disposal: Dispose of used gloves immediately in the designated hazardous waste container.[8]
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[10]
Body Protection: Shielding Skin and Clothing
Why it's critical: A lab coat is your primary defense against accidental spills and splashes, protecting your skin and personal clothing from contamination.[7][11]
Protocol for Use:
-
Always wear a lab coat that is fully buttoned.[7]
-
Ensure the coat is appropriate for the task (e.g., fire-resistant if working with flammables).
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
If a significant spill occurs on your lab coat, remove it immediately and follow your institution's decontamination procedures.
Respiratory Protection: Avoiding Inhalation Hazards
Why it's critical: As a fine powder, 4-(Trifluoromethyl)benzamidine hydrochloride can easily become airborne, and it may cause respiratory irritation upon inhalation.[1][2]
-
Engineering Controls (Primary Method): The most effective way to control respiratory hazards is to use engineering controls. Always handle the solid powder inside a certified chemical fume hood.[12] This captures the dust at the source, preventing it from entering your breathing zone.
-
Personal Respirators (Secondary Method): If a fume hood is not available or as a supplementary measure during large-scale operations, a NIOSH-approved respirator (e.g., an N95 dust mask) should be worn.[2][11][12]
Protocol for Use:
-
Whenever possible, perform all manipulations of the solid chemical within a fume hood.
-
If a respirator is required, ensure you have been properly fit-tested and trained on its use, maintenance, and limitations, as per OSHA's Respiratory Protection Standard.[3]
-
Wash hands thoroughly after handling the chemical to prevent indirect ingestion or contamination.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the correct level of PPE when working with this compound.
Caption: PPE selection workflow for handling the target chemical.
Operational and Disposal Plans
Proper PPE use is intrinsically linked to safe handling and disposal procedures.
Safe Handling and Storage Plan
-
Preparation: Before handling, ensure eyewash stations and safety showers are accessible and unobstructed.[12][13]
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Avoidance: Avoid contact with skin and eyes and avoid breathing in the dust.[10][13]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[13][14]
Waste Disposal Plan
Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the drain.[15]
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[15][16]
-
Chemical Waste: Collect all waste solutions and residual solid this compound in a dedicated, sealed, and compatible waste container.[15][17]
-
Labeling: The waste container must be properly labeled with the full chemical name (no abbreviations), the date accumulation started, and the associated hazards (Irritant).[15][16]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not allow hazardous waste to accumulate for excessive periods.[17]
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[17] After rinsing, the label should be defaced before the container is discarded as regular trash.[17]
By integrating this rigorous, knowledge-based approach to PPE selection and chemical handling, you build a resilient culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.
References
- 1. 4-(Trifluoromethyl)benzamidine Hydrochloride | C8H8ClF3N2 | CID 12535791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. westlab.com.au [westlab.com.au]
- 8. youtube.com [youtube.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. labequipmentdirect.com [labequipmentdirect.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
